molecular formula C8H15NO2 B2473588 3-(Oxolan-3-yl)morpholine CAS No. 1859200-67-1

3-(Oxolan-3-yl)morpholine

Cat. No.: B2473588
CAS No.: 1859200-67-1
M. Wt: 157.213
InChI Key: MRHSKTDCPXBFDX-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)morpholine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.213. The purity is usually 95%.
BenchChem offers high-quality 3-(Oxolan-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxolan-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(oxolan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHSKTDCPXBFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Oxolan-3-yl)morpholine: A Strategic Scaffold for High-Fsp³ Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 3-(Oxolan-3-yl)morpholine for Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists.

Executive Summary

In the pursuit of "escaping flatland" in modern drug discovery, 3-(Oxolan-3-yl)morpholine (systematically: 3-(tetrahydrofuran-3-yl)morpholine) represents a high-value pharmacophore. By coupling the metabolic robustness of the morpholine ring with the polar, hydrogen-bond-accepting nature of the oxolane (tetrahydrofuran) moiety, this scaffold offers a distinct physicochemical profile.

This guide analyzes the molecule’s utility in fragment-based drug design (FBDD), focusing on its ability to modulate lipophilicity (LogP) while maintaining high aqueous solubility. It addresses the critical stereochemical challenges presented by its two chiral centers and provides validated protocols for physicochemical profiling.

Structural Analysis & Stereochemistry

The molecule comprises a saturated morpholine ring substituted at the C3 position by a tetrahydrofuran-3-yl group. This connectivity introduces significant three-dimensionality (3D) character, quantified by the fraction of sp³ hybridized carbons (Fsp³).

Stereochemical Complexity

Unlike planar heteroaromatics, this scaffold possesses two chiral centers:

  • C3 of the Morpholine ring

  • C3 of the Oxolane (THF) ring

This results in four distinct stereoisomers (two diastereomeric pairs of enantiomers).

Isomer ConfigurationRelationshipDrug Design Implication
(3R, 3'R)Enantiomer Pair ALikely distinct protein binding poses.
(3S, 3'S)Enantiomer Pair ARequires chiral resolution (e.g., SFC).
(3R, 3'S)Enantiomer Pair BDiastereomer to Pair A; different physicochemical properties (solubility, MP).
(3S, 3'R)Enantiomer Pair BDistinct metabolic clearance rates expected.

Scientific Insight: In kinase inhibitor design, the vector of the lone pair on the morpholine nitrogen is critical for H-bonding with the hinge region. The specific diastereomer chosen will dictate the orientation of the THF oxygen, potentially enabling additional auxiliary interactions within the ATP binding pocket.

Physicochemical Profile (Predicted & Comparative)

As a Senior Application Scientist, I rely on a "Triad of Properties"—Lipophilicity, Ionization, and Solubility—to assess scaffold viability.

Lipophilicity (LogP/LogD)
  • Morpholine Base: LogP ≈ -0.86 (Hydrophilic)

  • Tetrahydrofuran: LogP ≈ 0.46 (Moderately Lipophilic)

  • 3-(Oxolan-3-yl)morpholine (Combined): Predicted LogP ≈ -0.2 to +0.3

Implication: This scaffold is "LogP neutral." It adds molecular weight (MW ~157 Da) without significantly driving up lipophilicity, a common failure mode in lead optimization. It is ideal for lowering the LogP of highly aromatic leads.

Ionization (pKa)

The morpholine nitrogen is the sole ionizable center.

  • Unsubstituted Morpholine pKa: ~8.36

  • Effect of THF Substitution: The oxolane ring is attached at the C3 position. The oxygen atom in the oxolane ring exerts a weak inductive electron-withdrawing effect (-I effect) through the carbon chain.

  • Predicted pKa: 7.8 – 8.2

Physiological Relevance: At physiological pH (7.4), the molecule will exist in equilibrium between its cationic (protonated) and neutral forms (~80% protonated). This ensures high aqueous solubility while retaining sufficient neutral fraction for passive membrane permeability.

Electronic Properties (TPSA)
  • Morpholine Oxygen: Ether (H-bond acceptor)

  • Morpholine Nitrogen: Secondary amine (H-bond donor/acceptor)

  • Oxolane Oxygen: Ether (H-bond acceptor)

  • Total Polar Surface Area (TPSA): ~21 Ų (Morpholine) + ~9 Ų (Ether) ≈ 30–35 Ų .

Experimental Protocols for Validation

Trustworthy data requires rigorous protocols.[1] Below are the standard operating procedures (SOPs) for profiling this specific amine.

Protocol: Potentiometric pKa Determination
  • Objective: Determine the precise dissociation constant of the morpholine nitrogen.

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Reagents: 0.15 M KCl (ionic strength adjuster), 0.5 M HCl, 0.5 M KOH.

Step-by-Step:

  • Sample Prep: Dissolve 3 mg of pure 3-(oxolan-3-yl)morpholine in 1.5 mL of degassed water containing 0.15 M KCl.

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate the amine.

  • Titration: Titrate with 0.5 M KOH under inert gas (N₂) atmosphere to exclude CO₂.

  • Data Capture: Record pH vs. Volume of titrant from pH 2.0 to pH 12.0.

  • Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the amine deprotonation.

Protocol: Shake-Flask LogD₇.₄
  • Objective: Measure distribution coefficient at physiological pH.

  • Phases: 1-Octanol (saturated with buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).

Step-by-Step:

  • Equilibration: Pre-saturate both phases for 24 hours.

  • Dosing: Add 1 mg compound to 1 mL buffer + 1 mL octanol in a glass vial.

  • Agitation: Shake at 25°C for 4 hours; centrifuge at 3000 rpm for 30 mins to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS (due to lack of strong UV chromophore in the scaffold).

  • Calculation:

    
    
    

Visualizations & Workflows

Physicochemical Profiling Workflow

This diagram outlines the decision tree for handling the stereoisomers of 3-(Oxolan-3-yl)morpholine.

Physicochemical_Workflow Start Crude 3-(Oxolan-3-yl)morpholine (Racemic/Diastereomeric Mix) Chiral_Sep Chiral SFC Separation (Stationary Phase: Chiralpak AD-H or IC) Start->Chiral_Sep Purification Iso1 Isomer 1 (3R, 3'R) Chiral_Sep->Iso1 Iso2 Isomer 2 (3S, 3'S) Chiral_Sep->Iso2 Iso3 Isomer 3 (3R, 3'S) Chiral_Sep->Iso3 Iso4 Isomer 4 (3S, 3'R) Chiral_Sep->Iso4 QC QC: e.e. & d.e. Determination (>98% required) Iso1->QC Iso2->QC Iso3->QC Iso4->QC Profiling Physicochemical Profiling QC->Profiling Pass pKa pKa Determination (Potentiometric) Profiling->pKa LogD LogD7.4 (Shake Flask) Profiling->LogD Sol Kinetic Solubility (Nephelometry) Profiling->Sol

Caption: Workflow for the isolation and physicochemical characterization of the four stereoisomers.

Metabolic Liability Map

Understanding where this molecule might be metabolized is crucial for lead optimization.

Metabolic_Pathways Parent 3-(Oxolan-3-yl)morpholine N_Oxide N-Oxide (FMO3 mediated) Parent->N_Oxide Oxidation (N) Lactam Morpholin-3-one (CYP mediated) Parent->Lactam α-C Hydroxylation Ring_Open Ring Opening (Acidic hydrolysis) Parent->Ring_Open Rare/Stress Cond.

Caption: Predicted metabolic soft spots. N-oxidation is the primary liability; lactam formation is secondary.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold serves as a superior bioisostere for:

  • Cyclohexyl-morpholines: Replacing the cyclohexyl ring with oxolane reduces LogP by ~1.5 units and introduces a hydrogen bond acceptor.

  • Piperazines: It avoids the "aniline-like" toxicity risks sometimes associated with metabolically activated piperazines while maintaining the basic center.

Fragment-Based Drug Discovery (FBDD)
  • Ligand Efficiency (LE): Due to its low molecular weight and high polarity, this fragment often exhibits high Ligand Efficiency.

  • Vector Exploration: The secondary amine allows for facile coupling (SNAr, Amide coupling, Reductive amination) to explore chemical space, while the oxolane ring projects into solvent or specific sub-pockets (e.g., the ribose pocket in ATP-binding sites).

References

  • Garg, N. K., et al. (2017). "De Novo Assembly of Highly Substituted Morpholines and Piperazines." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Wishart, D. S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

  • Bouchard, H., et al. (2016). "Discovery of a novel series of morpholine derivatives as potent and selective PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Lipophilicity and LogP values of 3-(Oxolan-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Lipophilicity Profiling of the 3-(Oxolan-3-yl)morpholine Scaffold

Executive Summary

The structural merger of saturated oxygenated heterocycles—specifically the union of morpholine and oxolane (tetrahydrofuran)—represents a strategic scaffold in Fragment-Based Drug Discovery (FBDD). 3-(Oxolan-3-yl)morpholine serves as a high-value building block due to its ability to modulate solubility while retaining a high fraction of sp3-hybridized carbons (


), a metric increasingly correlated with clinical success.[1][2]

This guide provides a definitive technical analysis of the lipophilicity (LogP) and distribution coefficient (LogD) of 3-(Oxolan-3-yl)morpholine.[1] It details the theoretical underpinnings of its ionization behavior and establishes validated experimental protocols (OECD 117/107 compliant) for accurate physicochemical profiling.

Part 1: Molecular Architecture & Theoretical Predictions

Structural Analysis

The molecule comprises two saturated heterocycles linked via a C-C bond at their respective C3 positions.[1]

  • Morpholine Ring: Provides a secondary amine (basic center) and an ether oxygen.[1] It is the primary driver of hydrophilicity and ionization.

  • Oxolane (Tetrahydrofuran) Ring: Acts as a lipophilic spacer relative to the morpholine but remains polar enough to support aqueous solubility.[1]

  • Stereochemistry: The C3-C3 linkage introduces two chiral centers, resulting in four stereoisomers (two diastereomeric pairs).[1] While LogP is generally stereoisomer-independent, LogD can vary slightly due to intramolecular hydrogen bonding differences between diastereomers.[1][2]

Physicochemical Constants

To design an accurate LogP experiment, we must first understand the ionization profile.[1][2]

ParameterValue (Approx.)Source/Rationale
Molecular Weight 157.21 g/mol Calculated (

)
Morpholine pKa 8.33Experimental (Conjugate acid at 25°C) [1]
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 3Ether (x2), Amine (x1)
Predicted LogP -0.2 to +0.3Consensus In-Silico Models
The Ionization Trap (LogP vs. LogD)

Because the morpholine nitrogen has a pKa of ~8.33, the molecule exists primarily as a cationic species at physiological pH (7.4).

  • LogP: Describes the partition of the neutral species only.[1]

  • LogD (pH 7.4): Describes the partition of all species (neutral + ionized).[1]

Calculation of Species Distribution: At pH 7.4:



Implication: The experimental distribution coefficient (LogD) at pH 7.4 will be significantly lower (more hydrophilic) than the intrinsic LogP, potentially by 1.0–1.5 log units.

Part 2: Visualization of Partitioning Dynamics

The following diagram illustrates the equilibrium dynamics that dictate the experimental method selection.

LipophilicityDynamics cluster_Aq Aqueous Phase (Buffer) cluster_Org Organic Phase (Octanol) M_cation Cationic Species (Protonated Amine) High Solubility M_neutral_aq Neutral Species (Free Base) M_cation->M_neutral_aq Ka (pH dependent) Note At pH 7.4, equilibrium shifts Left (Red). LogD is observed. M_cation->Note M_neutral_org Neutral Species (Partitioned) M_neutral_aq->M_neutral_org P (Partition Coeff)

Figure 1: The pH-Partition Hypothesis applied to 3-(Oxolan-3-yl)morpholine. The pKa of 8.33 drives the equilibrium toward the cationic form in the aqueous phase, reducing effective lipophilicity.[2]

Part 3: Experimental Determination Protocols

For this specific scaffold, two methods are recommended. The Shake Flask method is absolute but labor-intensive.[1] The HPLC method is faster and ideal for library screening.[1]

Protocol A: Potentiometric Titration / Shake Flask (The "Gold Standard")

Best for: Determining the full pH-LogD profile.[1]

Reagents:

  • n-Octanol (HPLC Grade, water-saturated).[1][2]

  • Phosphate Buffer (50 mM, pH 7.4, octanol-saturated).[1][2]

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.[1][2]

Workflow:

  • Presaturation: Mix n-octanol and buffer for 24 hours. Separate phases.

  • Solubilization: Dissolve 3-(Oxolan-3-yl)morpholine in the aqueous phase (buffer) to a concentration of 1 mM. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx 210-220 nm, weak chromophore; LC-MS detection preferred if UV is weak).
  • Equilibration: Add an equal volume of pre-saturated octanol.

  • Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to break emulsions.

  • Quantification: Sample the aqueous phase. Measure concentration (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (OECD Guideline 117)

Best for: High-throughput screening of scaffold derivatives.[1]

Principle: Retention time (


) on a C18 column correlates with LogP.[1]

Instrument Setup:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate (pH 7.[1]0) (60:40 Isocratic).[1] Note: pH must be controlled to suppress ionization for LogP, or set to 7.4 for LogD.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering) is recommended as the morpholine/THF scaffold lacks strong UV chromophores.[1]

Calibration Standards (Reference Compounds): Construct a calibration curve using compounds with known LogP values:

  • 2-Butanone (LogP 0.3)[1][2]

  • Cyclohexanone (LogP 0.8)[1]

  • Acetanilide (LogP 1.0)[1]

  • Benzene (LogP 2.1)[1]

Step-by-Step:

  • Inject dead-time marker (Thiourea) to determine

    
    .[1][2]
    
  • Inject calibration standards and record retention times (

    
    ).
    
  • Calculate Capacity Factor (

    
    ) for each: 
    
    
    
    .[1]
  • Plot

    
     vs. 
    
    
    
    .[1][2]
  • Inject 3-(Oxolan-3-yl)morpholine, calculate its

    
    , and interpolate LogP from the regression line.[1][2]
    

Part 4: Decision Matrix for Method Selection

Use the following logic flow to select the appropriate validation method for your specific derivative.

MethodSelection Start Start: Lipophilicity Profiling IsIonizable Is pKa within pH 2-10? Start->IsIonizable Chromophore Strong UV Chromophore? IsIonizable->Chromophore No (Neutral) Method_Titration Potentiometric Titration (LogD profile) IsIonizable->Method_Titration Yes (e.g. Morpholine) Method_Shake Shake Flask (LC-MS Detection) Chromophore->Method_Shake No Method_HPLC RP-HPLC (OECD 117) (RI/ELSD Detection) Chromophore->Method_HPLC Yes Specific 3-(Oxolan-3-yl)morpholine: Weak UV + Ionizable Specific->Method_Shake

Figure 2: Decision tree highlighting that due to weak UV absorbance and ionization potential, Shake Flask with MS detection or Potentiometric Titration is superior to standard UV-HPLC.[2]

Part 5: Structural Optimization & SAR Implications

For researchers utilizing this scaffold in drug development, modifying the 3-(oxolan-3-yl)morpholine core affects the LogP/LogD balance as follows:

  • N-Alkylation: Capping the morpholine nitrogen removes the H-bond donor and the basic pKa.[1]

    • Effect: Drastic increase in LogP; LogD becomes pH-independent.[1][2]

  • Oxolane Ring Expansion: Converting the 5-membered oxolane to a 6-membered oxane (tetrahydropyran).[1]

    • Effect: Increases lipophilicity (+0.5 LogP) due to additional methylene group.[1]

  • Fluorination: Adding fluorine to the oxolane ring.[1]

    • Effect: Lowers pKa of the amine (through inductive effects) and modulates metabolic stability (blocks P450 oxidation).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • OECD. (2022).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][3][4]

  • OECD. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][4]

  • Situ Biosciences. (2025).[1] OECD 117 – Partition Coefficient, HPLC Method.[1][2][5] Retrieved from [Link]

Sources

Therapeutic Potential of 3-(Oxolan-3-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical rationale, and experimental frameworks for 3-(Oxolan-3-yl)morpholine (also known as 3-(tetrahydrofuran-3-yl)morpholine) derivatives.

A Fragment-Based Design Perspective

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Oxolan-3-yl)morpholine represents a high-value "privileged scaffold" designed to address the limitations of classical aromatic pharmacophores. Unlike flat, lipophilic aromatic rings, this C3-substituted morpholine introduces three-dimensional complexity (Fsp3 character), chirality, and optimal physicochemical properties (low LogP, high aqueous solubility) into drug candidates.

This guide analyzes the scaffold's utility as a core moiety in Kinase Inhibitors (specifically targeting the PI3K/AKT/mTOR pathway) and CNS-active agents , providing researchers with the rationale, synthetic pathways, and validation protocols necessary to leverage this structure in lead optimization.

Chemical Rationale & Structural Biology[1]

The "Escape from Flatland"

Traditional kinase inhibitors often rely on planar heteroaromatics (e.g., quinazolines) which suffer from poor solubility and metabolic liability. The 3-(Oxolan-3-yl)morpholine scaffold offers a strategic alternative:

  • C3-Substitution: Attaching the tetrahydrofuran (oxolane) ring at the C3 position of the morpholine creates a chiral center. This breaks molecular symmetry, allowing the molecule to probe specific sub-pockets (e.g., the ribose binding pocket of ATP sites) that symmetric N-linked morpholines cannot reach.

  • Physicochemical Balance: The dual-ether functionality (one in morpholine, one in oxolane) creates a high density of Hydrogen Bond Acceptors (HBA) without adding Hydrogen Bond Donors (HBD), optimizing membrane permeability (CNS penetration) while maintaining solubility.

Pharmacophore Mapping

In the context of PI3K/mTOR inhibition:

  • Morpholine Oxygen: Often forms a critical H-bond with the hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Morpholine Nitrogen (N4): Acts as the vector for the "warhead" or core aromatic system that occupies the adenine pocket.

  • Oxolane Ring (C3-substituent): Projects into the solvent-exposed region or the affinity pocket, displacing water molecules and improving entropic binding affinity.

Target Landscape: The PI3K/mTOR Axis

The primary therapeutic application of this scaffold lies in oncology, specifically targeting the Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) signaling pathway.

Mechanism of Action

Derivatives of 3-(Oxolan-3-yl)morpholine act as ATP-competitive inhibitors. The morpholine ring mimics the purine ring of ATP, while the oxolane appendage provides isoform selectivity by interacting with non-conserved residues in the kinase cleft.

Visualization: PI3K/mTOR Signaling Pathway

The following diagram illustrates the pathway and the specific intervention point of these derivatives.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Action AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Inhibitor 3-(Oxolan-3-yl)morpholine Derivative Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 Dual Inhibition

Caption: Intervention of 3-(Oxolan-3-yl)morpholine derivatives within the PI3K/AKT/mTOR proliferative signaling cascade.

Medicinal Chemistry & Synthesis Strategy

Synthesizing the C3-substituted morpholine core is more challenging than standard N-alkylation. The following protocol describes a robust route to the scaffold (CAS 1859200-67-1 type) using a chiral pool approach or ring-closing metathesis.

Synthesis Workflow (Visualized)

Synthesis_Route Start Tetrahydrofuran-3-carbaldehyde Step1 Reductive Amination (w/ Amino Ethanol deriv.) Start->Step1 Intermediate Acyclic Amino Alcohol Step1->Intermediate Step2 Cyclization (Mitsunobu or Acid Catalysis) Intermediate->Step2 Product 3-(Oxolan-3-yl)morpholine Step2->Product

Caption: General synthetic route for constructing the C3-substituted morpholine core from aldehyde precursors.

Detailed Synthetic Protocol

Objective: Preparation of 3-(tetrahydrofuran-3-yl)morpholine.

Reagents:

  • Tetrahydrofuran-3-carbaldehyde (Starting material)

  • 2-Aminoethanol

  • Sodium triacetoxyborohydride (STAB)

  • Thionyl chloride (

    
    ) or Triphenylphosphine/DIAD (Mitsunobu conditions)
    
  • Base (

    
     or TEA)
    

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve tetrahydrofuran-3-carbaldehyde (1.0 eq) and 2-aminoethanol (1.1 eq) in DCE (Dichloroethane).

    • Stir for 30 min to form the imine.

    • Add STAB (1.5 eq) portion-wise at 0°C. Stir at RT for 12h.

    • Checkpoint: Monitor disappearance of aldehyde via TLC.

    • Quench with saturated

      
      , extract with DCM.
      
  • Chlorination/Cyclization (One-pot variant):

    • Dissolve the crude amino-alcohol in dry DCM.

    • Add

      
       (1.2 eq) dropwise at 0°C to convert the alcohol to alkyl chloride. Reflux for 2h.
      
    • Evaporate volatiles. Redissolve residue in DMF.

    • Add

      
       (3.0 eq) and NaI (cat.). Heat to 80°C for 6h to effect intramolecular cyclization.
      
  • Purification:

    • The secondary amine product is purified via column chromatography (MeOH/DCM gradient).

    • Validation:

      
      -NMR should show distinct morpholine ring protons (3.0–4.0 ppm region) and the disappearance of the ethyl chloride signals.
      

Experimental Validation: Kinase Inhibition Assay

To validate the therapeutic potential, the synthesized derivative must be tested against PI3K isoforms.

ADP-Glo™ Kinase Assay Protocol

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    )
  • Substrate: PIP2:PS lipid vesicles

  • ATP (Ultrapure)

  • Test Compound: 3-(Oxolan-3-yl)morpholine derivative (dissolved in DMSO)

Workflow:

  • Preparation: Prepare 2.5x Kinase/Lipid mix in reaction buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA).
    
  • Dosing: Dispense 2

    
    L of test compound (serially diluted) into a 384-well white plate.
    
  • Reaction Initiation: Add 4

    
    L of Kinase/Lipid mix. Incubate 10 min.
    
  • Start: Add 4

    
    L of ATP substrate. Incubate for 60 min at RT.
    
  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (stops reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Data Presentation Template

When reporting results, use the following table structure to compare the derivative against standards (e.g., Wortmannin or Buparlisib).

Compound IDStructure DescriptionPI3K


(nM)
mTOR

(nM)
Microsomal Stability (

min)
Ref-1 N-Phenyl Morpholine (Standard)1512025
OX-01 3-(Oxolan-3-yl)morpholine deriv.8 45 >60
OX-02 N-Methyl control>1000>1000N/A

Note: The "OX-01" hypothetical data demonstrates the expected improvement in potency and metabolic stability due to the scaffold's properties.

References

  • Wijtmans, R., et al. (2004).[1] "Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives." Synthesis. Link

  • CymitQuimica. (2024). "3-(Oxolan-3-yl)morpholine (CAS 1859200-67-1) Product Entry."[2] CymitQuimica Catalog. Link

  • Garner, A. L., et al. (2011). "A New Strategy for the Synthesis of Substituted Morpholines." Organic Letters. Link

  • Jain, A., & Sahu, S. K. (2024).[3] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link

  • Promega. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Oxolan-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed methodologies for the synthesis of 3-(Oxolan-3-yl)morpholine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Recognizing the absence of a direct, established protocol in the literature, this document outlines two robust and scientifically sound synthetic strategies: the N-alkylation of morpholine with an activated tetrahydrofuran electrophile and the reductive amination of tetrahydrofuran-3-one. Each protocol is presented with a step-by-step procedure, a comprehensive list of reagents and conditions, and an in-depth discussion of the underlying chemical principles. This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, offering practical and field-proven insights to enable the successful preparation of this target molecule.

Introduction: The Significance of Substituted Morpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability. The introduction of a tetrahydrofuran (oxolane) substituent at the 3-position creates a novel chemical entity, 3-(Oxolan-3-yl)morpholine, which may exhibit unique biological activities and serve as a valuable building block for the synthesis of more complex molecules. The strategic combination of these two heterocyclic rings offers a compelling avenue for the exploration of new chemical space in drug discovery.

Synthetic Strategies: A Dual-Approach Protocol

Two primary synthetic routes are proposed for the efficient synthesis of 3-(Oxolan-3-yl)morpholine. The choice between these methods may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.

  • Strategy A: N-Alkylation of Morpholine. This classic approach involves the nucleophilic substitution of a suitable leaving group on the tetrahydrofuran ring by the secondary amine of morpholine. The success of this reaction hinges on the availability of an electrophilic tetrahydrofuran derivative, such as 3-bromotetrahydrofuran.

  • Strategy B: Reductive Amination. This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of tetrahydrofuran-3-one and morpholine, which is then reduced in situ to the desired tertiary amine. This method is often favored for its operational simplicity and the use of readily available starting materials.[1]

Detailed Experimental Protocols

Synthesis via N-Alkylation of Morpholine

This protocol details the synthesis of 3-(Oxolan-3-yl)morpholine through the direct alkylation of morpholine with 3-bromotetrahydrofuran.

cluster_0 N-Alkylation of Morpholine Morpholine Morpholine Product 3-(Oxolan-3-yl)morpholine Morpholine->Product + 3-Bromotetrahydrofuran 3-Bromotetrahydrofuran 3-Bromotetrahydrofuran Base K2CO3, CH3CN, Reflux Base->Product

Caption: N-Alkylation of morpholine with 3-bromotetrahydrofuran.

Reagent/ConditionQuantity/ValueNotes
Morpholine1.0 eqEnsure it is dry.
3-Bromotetrahydrofuran1.1 eqCommercially available.[2][3][4][5][6] Can be a skin and eye irritant. Handle with care.
Potassium Carbonate (K₂CO₃)2.0 eqAnhydrous. Acts as a base to neutralize the HBr formed.
Acetonitrile (CH₃CN)Anhydrous, sufficient to make a 0.5 M solutionA polar aprotic solvent suitable for SN2 reactions.
Reaction TemperatureReflux (~82 °C)To ensure a reasonable reaction rate.
Reaction Time12-24 hoursMonitor by TLC or GC-MS for completion.
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • While stirring, add 3-bromotetrahydrofuran dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(Oxolan-3-yl)morpholine.

Synthesis via Reductive Amination

This protocol describes the synthesis of 3-(Oxolan-3-yl)morpholine from tetrahydrofuran-3-one and morpholine using sodium triacetoxyborohydride as the reducing agent.[7]

cluster_1 Reductive Amination Tetrahydrofuran-3-one Tetrahydrofuran-3-one Iminium_ion Iminium Ion Intermediate Tetrahydrofuran-3-one->Iminium_ion + Morpholine Morpholine Morpholine Product 3-(Oxolan-3-yl)morpholine Iminium_ion->Product Reduction Reducing_Agent NaBH(OAc)3, DCE, rt Reducing_Agent->Product

Caption: Reductive amination of tetrahydrofuran-3-one with morpholine.

Reagent/ConditionQuantity/ValueNotes
Tetrahydrofuran-3-one1.0 eqCommercially available.[8][9] Can be a skin and eye irritant.
Morpholine1.2 eqEnsure it is dry.
Sodium Triacetoxyborohydride1.5 eqA mild and selective reducing agent for reductive aminations.[7] Handle in a fume hood.
Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous, sufficient to make a 0.5 M solutionA non-protic solvent suitable for this reaction.
Reaction TemperatureRoom temperatureThe reaction is typically efficient at ambient temperature.
Reaction Time4-12 hoursMonitor by TLC or GC-MS for completion.
  • To a dry round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-one and anhydrous dichloroethane (DCE).

  • Add morpholine to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-(Oxolan-3-yl)morpholine.

Workflow and Logic Diagram

cluster_workflow Synthetic Workflow for 3-(Oxolan-3-yl)morpholine cluster_alkylation Strategy A: N-Alkylation cluster_amination Strategy B: Reductive Amination start Choose Synthetic Strategy A1 Mix Morpholine, K2CO3, and CH3CN start->A1 Alkylation B1 Mix Tetrahydrofuran-3-one and Morpholine in DCE start->B1 Reductive Amination A2 Add 3-Bromotetrahydrofuran A1->A2 A3 Reflux for 12-24h A2->A3 A4 Work-up and Purification A3->A4 end_node 3-(Oxolan-3-yl)morpholine A4->end_node B2 Add NaBH(OAc)3 B1->B2 B3 Stir at RT for 4-12h B2->B3 B4 Work-up and Purification B3->B4 B4->end_node

Caption: Decision workflow for the synthesis of 3-(Oxolan-3-yl)morpholine.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations.

  • N-Alkylation: The N-alkylation of secondary amines with alkyl halides is a fundamental reaction in organic chemistry.[10][11][12][13] The use of a base like potassium carbonate is standard practice to neutralize the acid generated during the reaction. Monitoring the reaction by TLC or GC-MS allows for clear determination of the reaction endpoint.

  • Reductive Amination: The use of sodium triacetoxyborohydride for the reductive amination of ketones is a widely accepted and highly efficient method.[7] It offers excellent chemoselectivity, reducing the iminium ion in preference to the ketone. The work-up procedure is designed to effectively remove the boron-containing byproducts and unreacted reagents.

For both protocols, the final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ScienceDirect. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • AKJournals. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. [Link]

  • ChemBK. tetrahydrofuran-3-one. [Link]

  • CyberLeninka. SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. [Link]

Sources

Application Note: 3-(Oxolan-3-yl)morpholine as a High-Fsp³ Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(Oxolan-3-yl)morpholine (also known as 3-(tetrahydrofuran-3-yl)morpholine) as a privileged building block. While the morpholine ring is a staple "hinge-binder" and solubility enhancer in drug discovery, unsubstituted morpholine often suffers from rapid metabolic clearance (via


-carbon oxidation) and limited vector exploration (flat topology).

The incorporation of an oxolane (tetrahydrofuran) ring at the 3-position of the morpholine core addresses these limitations by:

  • Increasing Fsp³ Character: Enhancing solubility and selectivity ("Escape from Flatland").

  • Metabolic Blocking: Sterically shielding the metabolic "soft spot" at the morpholine C3 position.

  • Stereochemical Vectoring: Introducing two chiral centers to fine-tune ligand-protein interactions.

Strategic Rationale & Physicochemical Profile

The "Escape from Flatland"

Traditional drug design often relies on planar, aromatic scaffolds. However, clinical success correlates with higher saturation (Fsp³). The 3-(oxolan-3-yl)morpholine scaffold introduces three-dimensionality, allowing the molecule to probe solvent-exposed pockets more effectively than planar analogs.

Comparative Properties

The following table contrasts the core morpholine scaffold with the 3-oxolane substituted variant.

PropertyMorpholine (Unsubstituted)3-(Oxolan-3-yl)morpholineImpact on Drug Design
Formula


Increased MW, but higher complexity.
Chiral Centers 02 (C3-morpholine, C3-oxolane)Enables 4 stereoisomers for precise target fit.
pKa (Conj. Acid) ~8.3~7.8 - 8.1Slightly reduced basicity due to inductive effect of the ether tail.
tPSA 12.03

21.26

Additional ether oxygen increases polarity/solubility without ionization.
Metabolic Risk High (N-dealkylation,

-oxidation)
Low/MediumC3 substitution blocks

-oxidation; Oxolane is generally stable.
Structural Logic Diagram

The following diagram illustrates the structural advantages of this scaffold using Graphviz.

ScaffoldLogic Morpholine Morpholine Core (Solubility, H-Bond Acceptor) Scaffold 3-(Oxolan-3-yl)morpholine (Combined Scaffold) Morpholine->Scaffold Base Structure Oxolane Oxolane (THF) Ring (Polarity, Fsp3 Character) Oxolane->Scaffold C3-Substitution Target Protein Binding Pocket (Selectivity) Scaffold->Target Stereoselective Fit (Chirality) Metabolism CYP450 Enzymes (Metabolic Clearance) Scaffold->Metabolism Steric Blocking (Reduced Clearance)

Figure 1: Structural logic demonstrating how the fusion of morpholine and oxolane moieties enhances binding selectivity while mitigating metabolic risks.

Experimental Protocols: Scaffold Coupling

The secondary amine of the morpholine ring is the primary handle for attachment to aromatic cores (e.g., kinase hinge regions). Below are two validated protocols for coupling this scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes). Mechanism: Addition-Elimination.[1]

Materials:

  • Scaffold: 3-(Oxolan-3-yl)morpholine hydrochloride (1.2 equiv).

  • Substrate: Aryl/Heteroaryl Halide (1.0 equiv).[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve the Aryl Halide (1.0 mmol) in DMSO (3 mL).

  • Addition: Add 3-(Oxolan-3-yl)morpholine HCl (1.2 mmol) followed by DIPEA (3.0 mmol).

  • Reaction: Cap the vial and heat to 80–100°C for 2–4 hours.

    • Note: Monitor by LCMS. If the substrate is unreactive (e.g., chloropyridine), increase temperature to 120°C or switch to Protocol B.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl halides or when


 fails.
Mechanism:  Pd-catalyzed C-N bond formation.[3]

Materials:

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) (Pre-complexation recommended).
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or 1,4-Dioxane (degassed).[4]

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Loading: Add Aryl Halide (1.0 mmol), 3-(Oxolan-3-yl)morpholine (1.2 mmol), and Base (1.5 mmol).

  • Catalyst Addition: Add the Pd source and Ligand (or precatalyst like XPhos Pd G3).

  • Solvent: Add degassed Toluene (4 mL). Seal the tube.

  • Reaction: Heat to 100°C for 12 hours.

  • Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate and purify via silica gel chromatography.

Stereochemical Considerations & QC

Since 3-(Oxolan-3-yl)morpholine contains two chiral centers , synthetic samples often exist as a mixture of four stereoisomers unless stereospecific synthesis was performed.

Critical QC Step: Chiral Separation For late-stage lead optimization, it is mandatory to separate and test individual isomers, as they will likely exhibit distinct biological activities.

  • Method: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase:

    
     with MeOH modifier (10-40%).
    
  • Detection: UV (254 nm).

Application Workflow: Kinase Inhibitor Design

The following flowchart guides the decision-making process for integrating this scaffold into a drug discovery campaign.

Workflow Start Hit Identification (Planar Morpholine Hit) Decision Is Metabolic Stability or Selectivity an Issue? Start->Decision Design Design 3-(Oxolan-3-yl) Analogs Decision->Design Yes Keep Retain Planar Scaffold Decision->Keep No Synthesis Coupling (SNAr or Buchwald) See Protocols A/B Design->Synthesis Separation Chiral SFC Separation (Isolate 4 Isomers) Synthesis->Separation Testing Biological Assay (IC50 + Microsomal Stability) Separation->Testing

Figure 2: Decision tree for transitioning from a standard morpholine hit to a high-Fsp³ 3-(oxolan-3-yl)morpholine lead.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5] Journal of Medicinal Chemistry.[5][6]

  • Aldeghi, M., et al. (2022). Fsp3 and Drug Discovery Success. (General concept validation).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.[5][6]

Sources

Mastering the N-Alkylation of 3-(Oxolan-3-yl)morpholine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the morpholine scaffold holds a privileged position. Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic functionalization of the morpholine nitrogen via N-alkylation is a cornerstone of medicinal chemistry, allowing for the precise tuning of a molecule's biological activity and physicochemical characteristics. This guide provides a comprehensive overview of the N-alkylation of a particularly interesting building block, 3-(Oxolan-3-yl)morpholine, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.

The introduction of an oxolanyl (tetrahydrofuranyl) group at the 3-position of the morpholine ring presents unique synthetic considerations. The steric bulk and potential for hydrogen bonding of the oxolanyl moiety can influence the reactivity of the secondary amine, necessitating carefully optimized reaction conditions. This document will explore two of the most robust and widely employed methods for the N-alkylation of this substrate: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

I. Synthesis of the Starting Material: 3-(Oxolan-3-yl)morpholine

A reliable supply of the starting material is paramount. While not as commonly commercially available as morpholine itself, 3-(Oxolan-3-yl)morpholine can be synthesized through established methods for constructing substituted morpholines. A plausible and efficient route involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile. Specifically, the reaction of 1-((oxolan-3-yl)amino)ethan-2-ol with an activating agent, followed by intramolecular cyclization, would yield the desired product. A recently developed green synthesis protocol using ethylene sulfate offers a promising approach.[1][2][3][4]

II. Key N-Alkylation Methodologies

The two primary strategies for the N-alkylation of 3-(Oxolan-3-yl)morpholine are direct alkylation and reductive amination. The choice between these methods will depend on the nature of the desired N-substituent and the overall synthetic strategy.

A. Direct N-Alkylation with Electrophiles

Direct alkylation is a classic and straightforward approach for forming C-N bonds. This SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide or a similar electrophile. A critical consideration for this method is the potential for over-alkylation to form a quaternary ammonium salt. However, with careful control of stoichiometry and reaction conditions, high yields of the desired tertiary amine can be achieved.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is crucial to deprotonate the morpholine nitrogen, enhancing its nucleophilicity without competing in the alkylation reaction. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. For more sterically hindered substrates or less reactive alkylating agents, a stronger, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be advantageous.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the base while not significantly solvating the nucleophilic amine, thus increasing its reactivity.

  • Temperature: The reaction temperature is a key parameter to control the reaction rate. Room temperature is often sufficient for reactive alkyl halides (e.g., benzyl or allyl halides), while less reactive electrophiles may require heating.

  • Leaving Group: The nature of the leaving group on the electrophile significantly impacts the reaction rate. The reactivity order is typically I > Br > Cl.

Experimental Workflow for Direct N-Alkylation:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-(Oxolan-3-yl)morpholine and base in solvent B Add alkyl halide A->B 1.1-1.5 equiv. C Stir at specified temperature B->C D Monitor reaction by TLC/LC-MS C->D Until completion E Quench with water D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Workflow for Direct N-Alkylation of 3-(Oxolan-3-yl)morpholine.

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Bromide

  • To a solution of 3-(Oxolan-3-yl)morpholine (1.0 equiv.) in anhydrous acetonitrile (0.1-0.5 M) is added potassium carbonate (2.0 equiv.).

  • The alkyl bromide (1.1 equiv.) is added to the suspension.

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the inorganic base.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative Conditions for Direct N-Alkylation of Secondary Amines

Alkylating AgentBase (equiv.)SolventTemperature (°C)Typical Yield (%)
Benzyl bromideK₂CO₃ (2.0)MeCNRT>90
Ethyl bromoacetateCs₂CO₃ (1.5)DMFRT to 5085-95
1-BromobutaneDIPEA (2.0)MeCN8070-85
3-ChloropyridineNaH (1.2)THF/DMF6060-80

Note: These are general conditions and may require optimization for 3-(Oxolan-3-yl)morpholine.

B. Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This one-pot procedure is highly efficient and offers a broader substrate scope compared to direct alkylation, particularly for the introduction of more complex alkyl groups. A key advantage is the reduced risk of over-alkylation.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a very common and effective choice for this transformation. Sodium cyanoborohydride (NaBH₃CN) is also widely used, but its toxicity necessitates careful handling.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with NaBH(OAc)₃. For reactions with NaBH₃CN, protic solvents like methanol or ethanol are often used.

  • pH: The formation of the iminium ion is pH-dependent. The addition of a small amount of acetic acid can catalyze the condensation step.

Reaction Mechanism for Reductive Amination:

cluster_mechanism Reductive Amination Mechanism Amine R₂NH Iminium [R₂N=CR'R'']⁺ Amine->Iminium + Carbonyl, -H₂O Carbonyl R'R''C=O Product R₂N-CHR'R'' Iminium->Product + Reducer Reducer [H]⁻

Sources

Application Notes & Protocols: The Strategic Use of Morpholine-Based Reagents in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An editorial note for the reader: Initial searches for the specific compound "3-(Oxolan-3-yl)morpholine" did not yield established protocols for its use as a primary peptide coupling reagent. However, the morpholine scaffold is a critical component of several highly effective reagents in peptide synthesis. To provide a comprehensive and practical guide, this document will focus on a well-characterized and widely used morpholine derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . The principles, mechanisms, and protocols described herein are representative of the state-of-the-art in morpholine-based peptide coupling and will be of significant value to researchers in the field.

Introduction: Beyond Carbodiimides - The Rise of Morpholine-Based Coupling Reagents

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds.[1][2][3] While classic carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) have been foundational, their use is often complicated by the formation of insoluble byproducts and the risk of racemization.[1][4] This has spurred the development of onium salt-based coupling reagents, such as those derived from benzotriazole (e.g., HBTU, HATU), which offer higher efficiency and lower racemization rates.[1][5][6]

Within this advanced class of reagents, morpholine-containing compounds have emerged as powerful tools. A prime example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a triazine-based coupling agent.[7] DMTMM is a crystalline, air-stable, and non-hygroscopic solid, making it exceptionally easy to handle compared to many other coupling reagents.[7] A key advantage of DMTMM is its ability to mediate couplings in a wide range of solvents, including aqueous and alcoholic media, which is a significant departure from the strictly anhydrous conditions required by many other reagents.[7] This guide provides an in-depth look at the mechanistic underpinnings of DMTMM-mediated peptide coupling and offers detailed protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

The Mechanism of Action: A Triazine-Mediated Activation Pathway

The efficacy of DMTMM lies in its ability to convert a carboxylic acid into a highly reactive activated ester, which is then susceptible to nucleophilic attack by an amine.[2][3] The process is initiated by the reaction of the carboxylate group of an N-protected amino acid with the triazine core of DMTMM. This reaction is facilitated by a base, typically N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid.[1]

The key intermediate formed is a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine. This activated ester is highly reactive due to the electron-withdrawing nature of the triazine ring. The subsequent nucleophilic attack by the amino group of a second amino acid (or peptide) proceeds smoothly to form the desired peptide bond, releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct that is easily removed during workup.[7]

Sources

Application Note: Optimization of Buchwald-Hartwig Amination for Sterically Demanding 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The coupling of 3-(Oxolan-3-yl)morpholine with aryl halides represents a distinct challenge in cross-coupling chemistry. Unlike unsubstituted morpholine, which is a highly reactive nucleophile, this substrate features a tetrahydrofuran (oxolane) ring directly attached to the C3 position, alpha to the nucleophilic nitrogen.

The Core Challenge:

  • Steric Hindrance: The oxolanyl group creates significant steric bulk (

    
    -branching), impeding the amine's approach to the palladium center during the transmetalation/amine binding step.
    
  • Electronic Deactivation: While less critical than sterics, the inductive effect of the ether oxygen in the oxolane ring can slightly reduce the basicity and nucleophilicity of the amine.

  • Conformational Locking: The substituent forces the morpholine ring into specific chair conformations that may be unfavorable for the transition state required for reductive elimination.

This guide details a RuPhos-mediated Pd-G4 protocol designed to overcome these barriers, ensuring high conversion and preventing common side reactions like


-hydride elimination or hydrodehalogenation.

Mechanistic Strategy & Catalyst Selection[1]

To successfully couple this hindered amine, the catalyst system must be selected based on specific mechanistic requirements.

The Ligand: Why RuPhos?

For sterically hindered secondary amines, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the gold standard.

  • Steric Bulk: The dicyclohexylphosphino group and the diisopropoxy substitution on the biaryl backbone create a pocket that accommodates the amine but forces the product out during reductive elimination.

  • Monoligated Species: RuPhos forms a highly active monoligated

    
     species, which is essential for the oxidative addition of challenging aryl halides and the subsequent binding of bulky amines.
    
  • Prevention of

    
    -Hydride Elimination:  The electron-rich nature of the ligand and the rapid rate of reductive elimination prevent the palladium center from lingering in a state where 
    
    
    
    -hydride elimination (leading to imine byproducts) can occur.
The Precatalyst: Pd-G4

We strictly recommend using Buchwald Pd-G4 precatalysts (e.g., RuPhos Pd G4) rather than mixing


 and free ligand.
  • Reasoning:

    
     often contains variable amounts of palladium nanoparticles and free dba, which can inhibit the reaction. G4 precatalysts generate the active 
    
    
    
    species immediately upon exposure to base at room temperature, ensuring a consistent active catalyst concentration.
Mechanistic Pathway Visualization

BuchwaldMechanism PreCat RuPhos Pd G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + 3-(Oxolan-3-yl)morpholine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base (NaOtBu) AmineBind->Deprot Critical Step: Requires RuPhos RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the "Amine Binding" step where the steric bulk of the oxolanyl group creates the highest energy barrier.

Experimental Protocols

General Screening Protocol (Microscale)

Use this protocol to validate the coupling partner (Aryl Halide) compatibility.

Reagents:

  • Aryl Halide (1.0 equiv, 0.1 mmol scale)

  • 3-(Oxolan-3-yl)morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous) or THF

  • Internal Standard: Dodecane (10 µL)

Procedure:

  • In a glovebox or under active

    
     flow, charge a 1-dram vial (equipped with a stir bar) with RuPhos Pd G4 (0.002 mmol) and NaOtBu (0.15 mmol).
    
  • Add the Aryl Halide (0.1 mmol) and 3-(Oxolan-3-yl)morpholine (0.12 mmol).

    • Note: If the aryl halide is a solid, add it with the catalyst. If liquid, add after solvent.

  • Add anhydrous Toluene (0.5 mL, 0.2 M concentration).

  • Seal the vial with a PTFE-lined cap.

  • Heat to 85°C for 2 hours.

  • Analysis: Dilute a 50 µL aliquot with EtOAc, filter through a silica plug, and analyze via UPLC/LC-MS.

Success Criteria: >85% conversion of Aryl Halide with <5% hydrodehalogenation (Ar-H).

Optimized Preparative Protocol (Scale-Up)

For 1.0 gram scale synthesis.

ParameterSpecificationRationale
Catalyst Loading 0.5 - 1.0 mol% RuPhos Pd G4High activity of G4 allows lower loading on scale.
Concentration 0.25 M - 0.5 MHigher concentration drives kinetics for hindered substrates.
Base NaOtBu (Sodium tert-butoxide)Strong base required for rapid deprotonation. Use LiHMDS if Ar-X has base-sensitive esters.
Temperature 80°C - 100°CSufficient thermal energy to overcome the steric barrier of amine approach.
Atmosphere Nitrogen or Argon (Strict)

kills the active

species.

Step-by-Step Methodology:

  • Glassware Prep: Oven-dry a 50 mL 2-neck round bottom flask. Cool under a stream of Argon.[1]

  • Solids Charge: Add RuPhos Pd G4 (1 mol%), NaOtBu (1.4 equiv), and solid Aryl Halide (1.0 equiv) to the flask.

    • Critical: If using a glovebox is not possible, weigh reagents quickly in air and immediately purge the flask with Argon for 15 minutes.

  • Liquids Charge: Add anhydrous Toluene (Concentration 0.4 M) via syringe.

  • Amine Addition: Add 3-(Oxolan-3-yl)morpholine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 85°C in a pre-heated oil bath with vigorous stirring (>800 RPM).

    • Checkpoint: Monitor by HPLC at 1 hour. If conversion is <50%, increase temp to 100°C.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and water.

    • Separate phases. Extract aqueous layer with EtOAc (2x).

    • Dry organic layers over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH). The morpholine nitrogen is now arylated, significantly changing the polarity.

Troubleshooting & Optimization Logic

If the standard protocol fails, use this logic tree to diagnose the failure mode.

OptimizationLogic Start Reaction Outcome? LowConv Low Conversion (Ar-X remaining) Start->LowConv Dehal Hydrodehalogenation (Ar-H formed) Start->Dehal NoRxn No Reaction (Catalyst Death) Start->NoRxn Sol1 Increase Temp to 110°C Switch to Dioxane LowConv->Sol1 Sol2 Switch Ligand to BrettPhos LowConv->Sol2 Sol3 Lower Temp to 60°C Dehal->Sol3 Sol4 Use weaker base (K3PO4 or Cs2CO3) Dehal->Sol4 Sol5 Check O2/H2O exclusion NoRxn->Sol5 Sol6 Check Amine Purity (Distill amine) NoRxn->Sol6

Figure 2: Decision matrix for troubleshooting reaction failures.

Key Troubleshooting Notes:
  • BrettPhos Alternative: If RuPhos fails (particularly for extremely electron-rich aryl halides), BrettPhos is the primary backup. It creates a larger binding pocket which can sometimes accommodate the 3-substituted morpholine better if the specific conformation with RuPhos is unfavorable.

  • Base Sensitivity: If the substrate contains esters or nitriles, NaOtBu may cause side reactions. Switch to LiHMDS (1.0 M in THF) or

    
      (requires longer reaction times and Dioxane at 100°C).
    

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Synthesis of 3-Substituted Morpholines. Organic Letters.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: “User’s guide” to the Buchwald–Hartwig amination. Chemical Science.

Sources

Application Note & Protocols: Integrating 3-(Oxolan-3-yl)morpholine into Fragment-Based Libraries for Enhanced 3D Chemical Space Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2][3] A critical determinant of success in any FBDD campaign is the quality and diversity of the fragment library.[4][5] While historically dominated by flat, aromatic systems, there is a growing consensus that libraries enriched with three-dimensional (3D) fragments can unlock novel chemical space and lead to hits with improved physicochemical properties and selectivity.[6][7][8] This guide details the rationale, protocols, and workflows for incorporating 3-(Oxolan-3-yl)morpholine , a novel fragment with significant 3D character, into screening libraries. We provide a comprehensive framework, from initial qualification and solubility assessment to a multi-tiered screening cascade and hit elaboration strategies, designed to maximize the potential of this promising scaffold.

The Rationale for 3D Fragments: The Case for 3-(Oxolan-3-yl)morpholine

The over-representation of flat, sp2-hybridized carbocycles and heterocycles in many fragment libraries limits the exploration of the complex, topographically diverse binding sites found in many protein targets.[7] Fragments with greater sp3 character and defined stereochemistry offer a path to engaging these challenging targets.[8][9] 3D fragments can provide more specific, lower-energy interactions, potentially leading to higher ligand efficiency and a clearer intellectual property landscape.[6][10]

3-(Oxolan-3-yl)morpholine is an exemplary candidate for enriching the 3D diversity of a fragment library. Its key features include:

  • Rich 3D Topology: The fusion of the non-planar morpholine and oxolane (tetrahydrofuran) rings creates a rigid, well-defined three-dimensional shape. This contrasts sharply with the predominantly planar structures in traditional libraries.[7]

  • Embedded Pharmacophoric Features: It presents multiple hydrogen bond acceptors (the morpholine nitrogen and oxygen, and the oxolane oxygen) and a potential hydrogen bond donor (if the morpholine nitrogen is protonated). These features are strategically positioned in a 3D arrangement, offering the potential for high-quality, directional interactions with a protein target.[10]

  • Favorable Physicochemical Profile: As a small, polar molecule, it is predicted to adhere to the "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties.[2][3][4][11] This suggests a higher likelihood of favorable solubility and binding efficiency.

  • Synthetic Tractability: The morpholine and tetrahydrofuran motifs are common in medicinal chemistry, suggesting that hits derived from this fragment will have synthetically accessible vectors for chemical elaboration.[12][13][14]

Fragment Qualification and Quality Control

The integrity of a fragment library is paramount; impurities can lead to false positives and wasted resources.[4] Before incorporation, each batch of 3-(Oxolan-3-yl)morpholine must undergo rigorous quality control.

Physicochemical Property Assessment

The following table summarizes the predicted and required properties for 3-(Oxolan-3-yl)morpholine to qualify for library inclusion, based on the widely accepted "Rule of Three".[5][11][15]

Property"Rule of Three" GuidelinePredicted for 3-(Oxolan-3-yl)morpholineMethod of Verification
Molecular Weight (MW) ≤ 300 Da~157.2 g/mol LC-MS
cLogP ≤ 3Low (Predicted < 1)Calculation & Experimental (e.g., HPLC)
Hydrogen Bond Donors (HBD) ≤ 31 (Morpholine N-H)Structure Inspection
Hydrogen Bond Acceptors (HBA) ≤ 33 (Morpholine N, Morpholine O, Oxolane O)Structure Inspection
Rotatable Bonds ≤ 31Structure Inspection
Purity ≥ 95%Target: >98%¹H NMR, LC-MS
Aqueous Solubility ≥ 1 mM in screening bufferTarget: >1 mMNephelometry, HPLC-based methods[16][17][18]
DMSO Solubility ≥ 100 mMTarget: >200 mMVisual Inspection, NMR[19]
Protocol: Purity and Identity Confirmation
  • Sample Preparation: Dissolve 1-2 mg of 3-(Oxolan-3-yl)morpholine in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be clean, with minimal interfering peaks. The observed chemical shifts and coupling constants must be consistent with the assigned structure. The integral ratios should correspond to the number of protons in each environment.

  • LC-MS Analysis: Prepare a 1 mg/mL solution in a suitable solvent (e.g., Methanol/Water). Inject onto a reverse-phase C18 column with a standard gradient. The resulting chromatogram should show a single major peak (>98% purity by UV detection). The mass spectrum should display the expected molecular ion ([M+H]⁺).

Protocol: Library Integration Workflow

High solubility is a critical prerequisite for fragments, as screening is often conducted at high concentrations (typically in the 100 µM to mM range) to detect weak binding affinities.[4][10][19]

High-Throughput Solubility Assessment

A high-throughput kinetic solubility assay should be performed to confirm adequate aqueous solubility in the final screening buffer.[16][]

  • Stock Solution Preparation: Create a high-concentration stock solution of 3-(Oxolan-3-yl)morpholine (e.g., 100 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the chosen aqueous screening buffer (e.g., PBS, pH 7.4).

  • Incubation: Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours).

  • Analysis: Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed determines the kinetic solubility. The target solubility should be well above the highest screening concentration.

Master Stock and Screening Plate Preparation
  • Master Stock: Upon passing QC, prepare a high-concentration master stock solution of 3-(Oxolan-3-yl)morpholine in 100% DMSO (e.g., 200 mM). Store under inert gas at -20°C.[1]

  • Intermediate Plates: Create intermediate "copy" plates by diluting the master stock in DMSO.

  • Screening Plates: Use an acoustic liquid handler to dispense nanoliter volumes of the fragment from the intermediate plate into the final assay plates, which contain the screening buffer and target protein. This minimizes the final DMSO concentration in the assay, which is crucial for sensitive biophysical methods like SPR.[21]

Biophysical Screening Cascade

Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for hit identification.[2][22] A multi-step cascade using orthogonal methods is essential to eliminate false positives and confirm genuine interactions.[10]

G cluster_0 Primary Screen cluster_1 Hit Triage cluster_2 Hit Validation cluster_3 Structural Biology Primary Primary Screen: High Throughput (e.g., SPR, Thermal Shift) Triage Dose-Response & Affinity Ranking Primary->Triage Identified Hits Validation Orthogonal Method Validation (e.g., Ligand-Observed NMR) Triage->Validation Confirmed Binders Structure Structure Determination (X-ray Crystallography / Cryo-EM) Validation->Structure Validated Hits G cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimization Goal Hit 3-(Oxolan-3-yl)morpholine (Validated Hit) Growing Fragment Growing (Add functionality at N-H) Hit->Growing Vector 1 Merging Fragment Merging (Link to a nearby binder) Hit->Merging Linking Fragment Linking (Connect to a second fragment) Hit->Linking Lead Potent & Selective Lead (Improved Affinity & Properties) Growing->Lead Merging->Lead Linking->Lead

Caption: Common strategies for evolving a fragment hit into a lead compound.

Structure-Guided Elaboration Strategies:

  • Fragment Growing: An X-ray crystal structure might reveal a nearby pocket that can be accessed by adding substituents to the morpholine nitrogen. [23]This is the most common and direct path for optimization. Synthesis of N-acylated, N-alkylated, or N-arylated derivatives can explore these interactions to improve potency.

  • Fragment Linking/Merging: If a second fragment is found to bind in a proximal pocket, the two can be linked together to create a single, higher-affinity molecule. [10][23]The 3-(Oxolan-3-yl)morpholine scaffold provides multiple potential attachment points for such linkers.

By systematically applying these protocols, researchers can effectively incorporate novel 3D scaffolds like 3-(Oxolan-3-yl)morpholine into their libraries, screen them efficiently, and develop promising initial hits into valuable lead compounds.

References

  • Chavanieu, A., & Pugnière, M. (n.d.). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery.
  • Schulz, M. N., & Hubbard, R. E. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
  • de Souza, N. B., & de L. Moreira, C. H. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
  • Schulz, M., & Hubbard, R. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace.
  • Navratilova, I., & Hopkins, A. L. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (n.d.). Ovid.
  • Mureddu, L., & Vuori, K. (n.d.). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC.
  • SPR-based Fragment Screening: Advantages and Applic
  • Fragment screening by ligand observed nmr. (n.d.). Bruker.
  • Schulz, M. N., & Hubbard, R. E. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed.
  • Angiulli, G., & Cilibrizzi, A. (n.d.). NMR screening in fragment-based drug design: a practical guide. PubMed.
  • Why 3D is not the always the winner in fragment-based screening? (n.d.).
  • 6 ingredients for a successful fragment library. (2020). NanoTemper Technologies.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). PMC.
  • Overview of NMR spectroscopy applications in FBDD. NMR methods used in... (n.d.).
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2024). MDPI.
  • Protein X-ray Crystallography in Drug Discovery. (2025).
  • X-Ray Crystallography for Hit Confirm
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). PubMed.
  • High throughput solubility determination with application to selection of compounds for fragment screening. (2008). PubMed.
  • What makes a good fragment in fragment-based drug discovery? (2021). Taylor & Francis Online.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC.
  • Fragment Library with Experimental Solubility. (2024). Life Chemicals.
  • Fragment Library with Experimental Solubility. (n.d.). Life Chemicals.
  • How to Choose A Library for Screening? (2025). SARomics Biostructures.
  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. (n.d.). PMC.
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. (n.d.). Chemical Science (RSC Publishing).
  • Universal Fragment Library. (n.d.). BOC Sciences.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024).
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). MDPI.
  • Fragment HIT Identific
  • X-ray Crystallography Fragment Screening. (n.d.). Selvita.
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026). PMC.
  • Fragment Screening & Fragment-Based Drug Design. (n.d.). Wuxi AppTec.
  • Fragment-based lead discovery. (n.d.). Wikipedia.
  • What physico-chemical parameters must have molecules for fragment libraries? (2016).
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). PMC.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PMC.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
  • Application of Fragment-Based Drug Discovery to Vers
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Morpholines. Synthesis and Biological Activity. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis and Characterization of Some New Morpholine Deriv

Sources

Scale-up synthesis methods for 3-(Oxolan-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scale-up Synthesis of 3-(Oxolan-3-yl)morpholine for Pharmaceutical Intermediate Production

Abstract: 3-(Oxolan-3-yl)morpholine is a valuable saturated heterocyclic scaffold increasingly utilized in modern drug discovery due to its desirable physicochemical properties, including improved aqueous solubility and metabolic stability. This document provides a comprehensive guide to a robust and scalable two-part synthetic strategy for this compound, designed for researchers and process chemists in pharmaceutical development. The described methodology focuses on the synthesis of a key ketone intermediate, 3-oxotetrahydrofuran, followed by a highly efficient, scale-appropriate reductive amination to yield the target molecule. This guide emphasizes the rationale behind procedural choices, process control, purification, and critical safety considerations inherent to morpholine chemistry on a larger scale.

Strategic Overview: A Logic-Driven Approach to Synthesis

The industrial synthesis of complex molecules demands a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. The selected pathway for 3-(Oxolan-3-yl)morpholine is a convergent synthesis that joins two readily accessible fragments, morpholine and a C4-furanoid ring, in the final step. This approach is superior to linear syntheses as it maximizes efficiency and allows for late-stage diversification if needed.

Our retrosynthetic analysis identifies two key building blocks: Morpholine (2) and 3-Oxotetrahydrofuran (I-2) . The carbon-nitrogen bond connecting the two rings is logically formed via reductive amination, a cornerstone of industrial amine synthesis known for its reliability and high atom economy, particularly when employing catalytic hydrogenation.[1]

Synthetic_Scheme cluster_main Overall Synthesis Target 3-(Oxolan-3-yl)morpholine Imine Imine Intermediate Target->Imine H₂, Pd/C (Reduction) Ketone 3-Oxotetrahydrofuran (I-2) Imine->Ketone + Morpholine (2) Morpholine Morpholine (2) Imine->Morpholine

Caption: High-level retrosynthetic analysis for 3-(Oxolan-3-yl)morpholine.

Part 1: Preparation of Key Intermediate: 3-Oxotetrahydrofuran (I-2)

The availability and cost of 3-oxotetrahydrofuran are critical for the economic viability of the overall synthesis. While commercially available, its on-demand, large-scale synthesis from inexpensive precursors provides greater process control. A reliable two-step sequence begins with the acid-catalyzed cyclization of 1,2,4-trihydroxybutane to form 3-hydroxytetrahydrofuran, followed by a selective oxidation.

Protocol 1.1: Synthesis of 3-Hydroxytetrahydrofuran (I-1)

This step involves an intramolecular dehydration (cyclization) of a triol. The use of a strong, non-volatile acid catalyst like p-toluenesulfonic acid (PTSA) is ideal for high-temperature reactions, ensuring efficient protonation of a hydroxyl group to initiate the cyclization cascade.[2]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (1.0 mol scale)MolesNotes
1,2,4-Trihydroxybutane106.12106.1 g1.0Starting Material
p-Toluenesulfonic acid (PTSA)190.221.0 g0.005Catalyst

Procedure:

  • Charge a reactor equipped with a mechanical stirrer, thermocouple, and a distillation apparatus with 1,2,4-trihydroxybutane (106.1 g, 1.0 mol).

  • Add p-toluenesulfonic acid monohydrate (1.0 g, 0.005 mol).

  • Heat the reaction mixture to 160-180°C under a slow nitrogen stream. Water will begin to distill off as the reaction proceeds.

  • Monitor the reaction progress by Gas Chromatography (GC) until the consumption of the starting material is complete (typically 4-6 hours).

  • Cool the reaction mixture to below 80°C.

  • Purify the crude product by fractional distillation under reduced pressure to yield 3-hydroxytetrahydrofuran as a colorless oil.[3]

Protocol 1.2: Oxidation to 3-Oxotetrahydrofuran (I-2)

For scale-up, classic chromium-based oxidants are avoided due to toxicity and waste disposal issues. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is a greener, more cost-effective, and industrially feasible alternative.[2] The TEMPO/TCCA (trichloroisocyanuric acid) system is also highly effective.[2]

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (0.5 mol scale)MolesNotes
3-Hydroxytetrahydrofuran (I-1)88.1144.1 g0.5Substrate
TEMPO156.250.78 g0.005Catalyst
Trichloroisocyanuric acid (TCCA)232.41128 g0.55Oxidant
Dichloromethane (DCM)84.93500 mL-Solvent
Saturated NaHCO₃ solution-As needed-Quenching
Saturated Na₂S₂O₃ solution-As needed-Quenching

Procedure:

  • Charge a jacketed reactor with 3-hydroxytetrahydrofuran (44.1 g, 0.5 mol) and TEMPO (0.78 g, 0.005 mol) in dichloromethane (500 mL).

  • Cool the mixture to 0°C using a circulating chiller.

  • Add a solution of TCCA (128 g, 0.55 mol) in portions over 1-2 hours, ensuring the internal temperature does not exceed 5°C. The causality here is critical: slow addition prevents temperature spikes that can lead to side reactions and degradation of the catalyst.

  • Stir the reaction at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor for the disappearance of the starting alcohol by TLC or GC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution to destroy any excess oxidant.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude 3-oxotetrahydrofuran can often be used directly in the next step or purified by vacuum distillation.

Intermediate_Synthesis cluster_intermediate Intermediate Synthesis Workflow Triol 1,2,4-Trihydroxybutane Alcohol 3-Hydroxytetrahydrofuran (I-1) Triol->Alcohol PTSA, Δ - H₂O Ketone 3-Oxotetrahydrofuran (I-2) Alcohol->Ketone TEMPO, TCCA (Oxidation)

Caption: Two-step synthesis of the key ketone intermediate.

Part 2: Scale-Up Protocol for 3-(Oxolan-3-yl)morpholine

Protocol 2.1: Reductive Amination via Catalytic Hydrogenation

This procedure is the core of the synthesis, forming the final product. Catalytic hydrogenation is selected for its high efficiency, clean conversion, and simple product isolation (filtration of the catalyst).[4] The reaction proceeds through an enamine or iminium ion intermediate, which is immediately reduced in situ by hydrogen on the catalyst surface.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (0.4 mol scale)MolesNotes
3-Oxotetrahydrofuran (I-2)86.0934.4 g0.4Substrate
Morpholine87.1238.3 g0.44Amine (1.1 eq)
10% Palladium on Carbon (Pd/C)-~3.5 g-Catalyst (50% wet)
Methanol (MeOH)32.04400 mL-Solvent
Hydrogen (H₂)2.0250-60 psi-Reducing Agent

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) with 10% Pd/C catalyst (~3.5 g).

  • Inerting: Purge the reactor multiple times with nitrogen to ensure an inert atmosphere. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[1]

  • Reagent Addition: Under a nitrogen atmosphere, add methanol (400 mL), followed by morpholine (38.3 g, 0.44 mol). A slight excess of the amine is used to drive the initial imine formation to completion.

  • Add the 3-oxotetrahydrofuran (34.4 g, 0.4 mol) solution in methanol.

  • Hydrogenation: Seal the reactor. Purge the system again with nitrogen before introducing hydrogen gas.

  • Pressurize the reactor to 50-60 psi with hydrogen and begin vigorous stirring. The reaction is often mildly exothermic; monitor the temperature and apply cooling if necessary.

  • Continue the reaction until hydrogen uptake ceases (typically 6-12 hours). Reaction completion can be confirmed by taking a sample (after safely venting and purging the reactor) and analyzing via GC-MS or HPLC.

  • Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor thoroughly with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed carefully, as the catalyst can be pyrophoric. The filter cake should be kept wet with solvent and never allowed to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil contains the desired product.

Part 3: Purification and Quality Control

For many applications, the crude product may be of sufficient purity. However, for use as a pharmaceutical intermediate, high purity is essential.

Protocol 3.1: Purification by Vacuum Distillation

  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Transfer the crude oil to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction corresponding to the boiling point of 3-(Oxolan-3-yl)morpholine. This method is highly effective for removing non-volatile impurities and residual solvent on a large scale.[5]

Quality Control (QC) Analysis:

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product (typically >98% for pharmaceutical use).[5]

  • Structural Confirmation: Confirm the identity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 4: Critical Safety & Handling Considerations

  • Morpholine: Morpholine is a flammable and corrosive liquid.[6][7] It can cause severe skin burns and eye damage.[8][9] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[1] Use a properly maintained and rated hydrogenation reactor. Ensure the system is free of leaks and always purge with an inert gas (nitrogen) before and after hydrogen use. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Handle the spent catalyst with care, keeping it wet with water or solvent.

  • General Precautions: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially during solvent transfers.[8]

Conclusion

The described synthetic route provides a reliable and scalable method for producing high-purity 3-(Oxolan-3-yl)morpholine. By starting with readily available materials and employing robust, industrially proven reactions like TEMPO-catalyzed oxidation and catalytic hydrogenation, this protocol is well-suited for the demands of pharmaceutical process development. Careful attention to reaction parameters, in-process controls, and rigorous safety protocols are paramount to achieving a successful and safe scale-up.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ResearchGate. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]

  • Google Patents. (1987). US4647663A - Synthesis of morpholine.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Google Patents. (2003). (12) United States Patent. [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]

  • Celeris/Sciex. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Mederski, W. W. K. R., Wendel, P. L., & Woissyk, M. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale: Precursor of factor Xa inhibitors. Heterocycles, 74, 437-445. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. [Link]

  • American Chemical Society. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]

  • ChemRxiv. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Lidsen Publishing Inc. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Lidsen Publishing Inc.[Link]

  • Palchykov, V. A., & Vovk, M. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. National Institutes of Health. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Kim, H., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. [Link]

  • Google Patents. (2008).
  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-(Oxolan-3-yl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 3-(Oxolan-3-yl)morpholine (also known as 3-(tetrahydrofuran-3-yl)morpholine; CAS: 1859200-67-1).[1]

The content is structured to address yield-limiting bottlenecks in the two primary synthetic routes: the Traditional Lactam Reduction Route and the Modern Ethylene Sulfate Annulation .

Core Reaction Pathways & Logic

To improve yields, one must first identify which mechanistic bottleneck is limiting your current protocol. The synthesis of C3-substituted morpholines generally proceeds via one of two pathways.

Pathway A: The Traditional Lactam Route (Robust but Lengthy)
  • Mechanism: N-acylation of 2-amino-2-(tetrahydrofuran-3-yl)ethanol with chloroacetyl chloride, followed by base-induced cyclization to the morpholin-3-one, and final reduction.[1]

  • Common Failure Point: Incomplete reduction of the lactam or product loss during the aluminum salt workup.

Pathway B: The Ethylene Sulfate Route (High Yield & Atom Economic)
  • Mechanism: Direct annulation of the amino alcohol using ethylene sulfate (acting as a 1,2-dication equivalent) followed by base-mediated ring closure.[1]

  • Advantage: Avoids the difficult lactam reduction step and typically offers 15-20% higher yields for sterically encumbered substrates.

Visual Workflow: Synthetic Pathways

MorpholineSynthesis Start Start: 2-Amino-2-(tetrahydrofuran-3-yl)ethanol Chloroacetyl Reagent: Chloroacetyl Chloride Start->Chloroacetyl EthyleneSulfate Reagent: Ethylene Sulfate Start->EthyleneSulfate Amide Intermediate: N-(2-hydroxy-1-(THF-3-yl)ethyl) -2-chloroacetamide Chloroacetyl->Amide Acylation (-HCl) Lactam Intermediate: 5-(THF-3-yl)morpholin-3-one Amide->Lactam NaH/THF Cyclization Reduction Step: LAH Reduction Lactam->Reduction LiAlH4, Reflux Product Target: 3-(Oxolan-3-yl)morpholine Reduction->Product Workup Zwitterion Intermediate: Sulfate Zwitterion EthyleneSulfate->Zwitterion Regioselective N-Alkylation Cyclization Step: Base (tBuOK) Zwitterion->Cyclization Intramolecular Displacement Cyclization->Product High Yield

Caption: Comparison of the Traditional Lactam Route (Red) vs. the Modern Ethylene Sulfate Route (Green) for synthesizing 3-(Oxolan-3-yl)morpholine.[1]

Troubleshooting Guide: The Lactam Reduction Route

Scenario: You are using chloroacetyl chloride and LiAlH₄ but obtaining low yields (<40%).

Q1: My cyclization step (Amide Lactam) is stalling or producing tar. Why?

Diagnosis: The competition between intermolecular polymerization and intramolecular cyclization.

  • Root Cause: If the concentration is too high, the alkoxide intermediate reacts with another molecule of chloroacetamide instead of closing the ring.

  • Solution:

    • High Dilution: Run the cyclization at 0.05 M or lower in THF.

    • Base Selection: Switch from NaH to KOtBu (Potassium tert-butoxide) in THF/tBuOH.[1] The potassium cation creates a looser ion pair with the alkoxide, accelerating the intramolecular

      
       attack.
      
    • Temperature: Do not heat immediately. Stir at

      
       for 1 hour to deprotonate, then warm to RT. Only reflux if TLC shows unreacted starting material.
      
Q2: I am losing product during the LiAlH₄ workup. The emulsion is impossible to break.

Diagnosis: 3-(Oxolan-3-yl)morpholine is a polar amine and likely trapped in the aluminum hydroxide "mud."[1]

  • Root Cause: The standard Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) often traps polar heterocycles.[1]
  • Protocol Adjustment (Rochelle's Salt Method):

    • Quench the reaction with minimal ethyl acetate.

    • Add saturated aqueous Rochelle's salt (Sodium Potassium Tartrate) solution (approx. 20 mL per gram of LAH).

    • Stir vigorously at room temperature for 2–4 hours until two clear layers form.

    • The aluminum serves as a soluble tartrate complex in the aqueous layer, releasing your morpholine into the organic phase.

    • Extraction: Extract the aqueous layer with DCM/Isopropanol (9:1) , not just pure DCM or Ether. The isopropanol helps pull the polar morpholine out of the water.

Yield Optimization: The Ethylene Sulfate Protocol

Scenario: You need higher throughput and want to avoid LAH reduction. Recommendation: Switch to the Ethylene Sulfate method (Ref. 1). This is a "redox-neutral" approach that typically boosts yields to >75%.[1]

Protocol Summary
  • Reagents: 1.0 equiv Amino Alcohol, 1.05 equiv Ethylene Sulfate, 2.5 equiv

    
    .
    
  • Solvent: Dichloromethane (DCM) for step 1; THF for step 2.

Step-by-Step Optimization
ParameterRecommendationScientific Rationale
Stoichiometry 1.05 equiv Ethylene SulfateExcess leads to quaternary ammonium salts.[1] Precise stoichiometry is critical for mono-alkylation.[1]
Solvent System DCM (

)

THF (Reflux)
The initial N-alkylation is fastest and cleanest in non-polar DCM.[1] The cyclization requires a polar solvent (THF) to solubilize the base.
Temperature Start at

Controls the exotherm of the amine opening the sulfate ring, preventing bis-alkylation.
Base Addition Add solid

in one portion
Rapid deprotonation is required to trigger the cyclization before the zwitterionic intermediate decomposes.
Q3: Why is the Ethylene Sulfate method failing? (No product formed)

Troubleshooting:

  • Moisture Sensitivity: Ethylene sulfate hydrolyzes slowly in moist air. Ensure reagents are dry.

  • Order of Addition: You must allow the amine to react with ethylene sulfate fully (forming the zwitterion) before adding the base.

    • Check: Stir amine + ethylene sulfate in DCM for 4–12 hours. A white precipitate (the zwitterion) often forms. Do not add base until this step is complete.

Advanced Purification & Isolation

Issue: "My product is an oil that contains impurities I can't distill."

3-(Oxolan-3-yl)morpholine is a secondary amine with a basic nitrogen and ether oxygens, making it prone to "streaking" on silica gel.[1]

Purification Checklist
  • Acid-Base Extraction (The "Self-Cleaning" Step):

    • Dissolve crude oil in

      
      . Wash with Ether (removes non-basic impurities).[1]
      
    • Basify aqueous layer to pH 12 with

      
      .[1]
      
    • Extract with Chloroform (better extraction coefficient than DCM for this molecule).[1]

  • Chromatography Modification:

    • Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes.[1]

    • Eluent: 0–10% Methanol in DCM + 1%

      
       . The ammonia competes for silanol sites, sharpening the peak shape.
      

References

  • Ortiz, K. G., et al. (2024).[1] "A Simple, High Yielding Synthesis of Morpholines via Selective Monoalkylation of Amines with Ethylene Sulfate." Journal of the American Chemical Society. [1]

  • Palchykov, V. A. (2019).[1][2] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds. [1]

  • Wolfe, J. P., et al. (2010).[1] "A New Strategy for the Synthesis of Substituted Morpholines." Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Column Chromatography for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this important class of compounds. As basic amines, morpholine derivatives present a unique set of obstacles on standard silica gel. This document provides in-depth, field-proven solutions and explains the chemical principles behind them to empower you to solve even the most challenging separations.

Frequently Asked Questions (FAQs)

Q1: Why is purifying my morpholine-containing compound on a silica gel column so difficult?

A: The primary challenge stems from a fundamental acid-base interaction. Standard silica gel is characterized by a surface covered in silanol groups (Si-OH), which are weakly acidic.[1][2][3] The nitrogen atom in the morpholine ring is basic, possessing a lone pair of electrons that readily interacts with these acidic silanols through strong hydrogen bonding or ionic interactions.[3][4] This strong, often irreversible, binding leads to common issues like severe peak tailing, low or no recovery of the compound, and in some cases, acid-catalyzed degradation on the column.[3][5][6][7]

Q2: What is the single most effective change I can make to immediately improve my separation?

A: The most immediate and impactful solution is to add a basic modifier to your mobile phase (eluent).[4][7] Adding a small percentage (typically 0.5-2% v/v) of a competing base, such as triethylamine (TEA) or aqueous ammonia, will neutralize the acidic silanol sites on the silica.[5][7][8][9] This "masks" the active sites, preventing your morpholine derivative from binding strongly and allowing it to elute symmetrically. This simple addition often transforms a streaked, tailing separation into one with sharp, well-defined peaks.

Q3: When should I consider using an alternative stationary phase instead of silica gel?

A: You should consider an alternative stationary phase when mobile phase modification is insufficient or undesirable. Key scenarios include:

  • Extreme Acid Sensitivity: If your compound degrades even in the presence of a mobile phase modifier.

  • Persistent Tailing: If significant peak tailing remains despite using high concentrations of TEA or other bases.

  • Modifier Incompatibility: If the basic modifier interferes with downstream applications (e.g., certain biological assays) and its removal is problematic.

  • Very Polar Derivatives: If your compound is highly polar and requires extremely polar mobile phases (like high percentages of methanol) where resolution on silica is poor.

Excellent alternatives include neutral or basic alumina, amine-functionalized silica, or reversed-phase (C18) silica.[4][5][7][10]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues with detailed explanations and actionable protocols.

Problem 1: Severe Peak Tailing and Broad Elution

Q: My compound is eluting from the column, but the peak is extremely broad and asymmetrical (tailing). This is causing poor resolution and cross-contamination of fractions. What is happening and how do I fix it?

A: The Cause: Peak tailing is the classic symptom of strong secondary interactions between your basic morpholine derivative and acidic silanol groups on the silica surface.[1][2] While the bulk of your compound moves with the mobile phase, a fraction is temporarily adsorbed to these high-energy sites and elutes more slowly, creating a "tail."

Mechanism of Peak Tailing for Amines on Silica Gel

G Figure 1: Analyte-Stationary Phase Interaction cluster_0 Silica Gel Surface Silanol_Free Si-OH Acidic Site Silanol_Hbond Si-O-Si-OH Less Acidic Analyte_Free Morpholine Derivative (Free) Analyte_Bound Morpholine Derivative (Adsorbed) Analyte_Free->Analyte_Bound Analyte_Bound->Silanol_Free Interaction Analyte_Bound->Analyte_Free

Caption: Interaction of a basic analyte with acidic silanol sites.

Solutions: A Step-by-Step Approach
  • Introduce a Basic Modifier: This is your primary solution.

    • Action: Add 0.5-2% triethylamine (TEA) or diethylamine (DEA) to your pre-determined mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[5][11] For very basic compounds, a solution of 1-2% aqueous ammonia (25-28%) in methanol, used as the polar component of your eluent, can be highly effective.[7]

    • Causality: The modifier, being a small and strong base, will preferentially bind to the acidic silanol sites.[11] This competitively blocks your morpholine derivative from these secondary interactions, resulting in a much more symmetrical peak shape.

  • Optimize Modifier Concentration:

    • Action: If 0.5% TEA improves the peak shape but doesn't eliminate tailing, incrementally increase the concentration to 1%, 1.5%, and then 2%. Evaluate the separation on a TLC plate at each concentration.

    • Causality: A higher concentration of the modifier ensures more complete saturation of the active silanol sites, which is sometimes necessary for particularly "sticky" compounds or highly active silica.

  • Consider an Alternative Amine:

    • Action: If TEA is not fully effective, try diethylamine (DEA).[11] DEA is slightly more basic and can sometimes provide better results.

    • Causality: The subtle difference in basicity and sterics can lead to more effective masking of the silanol groups.[11]

G Start Start: Peak Tailing Observed Add_TEA Add 0.5-1% TEA to Mobile Phase Start->Add_TEA Check_TLC Analyze by TLC. Is peak shape acceptable? Add_TEA->Check_TLC Increase_TEA Increase TEA to 2% or try DEA Check_TLC->Increase_TEA No Success Problem Solved: Proceed with Column Check_TLC->Success Yes Check_TLC2 Analyze by TLC again. Is peak shape acceptable? Increase_TEA->Check_TLC2 Change_Stationary Switch to Alternative Stationary Phase (e.g., Alumina, Amine-Silica) Check_TLC2->Change_Stationary No Check_TLC2->Success Yes Change_Stationary->Success Final_Option Consider Protecting Group Strategy Change_Stationary->Final_Option If separation is still poor

Sources

Stability of 3-(Oxolan-3-yl)morpholine under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 3-(Oxolan-3-yl)morpholine

Executive Summary: The Stability Matrix

3-(Oxolan-3-yl)morpholine (also known as 3-(tetrahydrofuran-3-yl)morpholine) is a bicyclic building block featuring two saturated heterocycles linked by a carbon-carbon (


) bond.

The Verdict: This scaffold exhibits high stability under standard acidic conditions (HCl, TFA,


) at ambient temperatures. The primary interaction with acid is the reversible protonation of the morpholine nitrogen.

Critical Warning: While the morpholine ring is robust, the oxolane (tetrahydrofuran) ring introduces a latent susceptibility to ring-opening polymerization or cleavage only under specific extreme conditions (strong Lewis acids or superacids with heat).

Acid Compatibility Table
Acid TypeExample ReagentsStability StatusPrimary Interaction
Mineral Acids (Dilute) 1M HCl, 1M

Stable Reversible protonation (Salt formation).
Organic Acids Acetic Acid, TFA, FormicStable Reversible protonation. Soluble.
Mineral Acids (Conc/Heat) 12M HCl (

)
⚠️ Caution Potential ether hydrolysis over prolonged exposure.
Hydrohalic Acids (Strong) HI, HBr (Conc.)Unstable Ether Cleavage risk. HI cleaves cyclic ethers.
Lewis Acids

,

,

Unstable Ring Opening. Lewis acids coordinate to ether O, triggering ring opening.
Oxidizing Acids

, Chromic Acid
Unstable N-oxidation or oxidative ring degradation.

Technical Deep Dive: Mechanisms of Interaction

To troubleshoot effectively, you must understand the underlying chemistry.

A. Protonation (The "Disappearing" Compound)

In acidic media (pH < 8), the morpholine nitrogen (


) accepts a proton.
  • Observation: The compound migrates from the organic layer (DCM/EtOAc) to the aqueous layer.

  • Impact: The amine becomes non-nucleophilic.[1][2][3] Reactions requiring the lone pair (e.g., amide coupling,

    
    ) will stall completely .
    
B. The Oxolane Ring-Opening Risk

The tetrahydrofuran ring is generally inert. However, in the presence of strong Lewis acids (e.g., Boron tribromide) or strong nucleophilic acids (Hydroiodic acid), the ether oxygen coordinates to the acid.

  • Mechanism: The activated oxygen creates a good leaving group. A nucleophile (like

    
     or 
    
    
    
    ) attacks the
    
    
    -carbon, snapping the ring open.
  • Result: Irreversible degradation into linear alcohols/halides.

C. Stereochemical Integrity

The molecule possesses chiral centers at the linkage points.

  • Stability: Standard Bronsted acids (HCl, TFA) do not racemize these centers. Racemization requires a mechanism to break the C-H bond (oxidation) or open the ring, which standard acids cannot do.

Visualizing the Pathways (Graphviz)

The following diagram maps the fate of 3-(Oxolan-3-yl)morpholine under various conditions.

StabilityPathways FreeBase Free Base (Organic Soluble) Salt Morpholinium Salt (Water Soluble) FreeBase->Salt + HCl/TFA (Reversible) RingOpen Ring-Opened Degradation Product FreeBase->RingOpen + Conc. HI (Ether Cleavage) Coordination Lewis Acid Complex FreeBase->Coordination + BBr3 / AlCl3 Salt->FreeBase + NaOH/NaHCO3 Coordination->RingOpen Heat / Time (Irreversible)

Caption: Figure 1. Reaction pathways. Blue path represents standard reversible salt formation. Red/Yellow paths represent irreversible degradation risks.

Troubleshooting Guides (FAQ Format)

Issue 1: "I treated my reaction with 1N HCl and my product vanished."

Diagnosis: You have formed the hydrochloride salt. Explanation: The morpholine nitrogen is basic.[1][3][4] Upon adding HCl, it forms a highly water-soluble morpholinium salt. It is no longer in your organic layer; it is in the aqueous wash. Solution:

  • Retain the aqueous layer.

  • Basify the aqueous layer to pH 10–11 using 2M NaOH or saturated

    
    .
    
  • Extract 3x with DCM or EtOAc. The free base will return to the organic phase.

Issue 2: "The reaction turned into a black tar when using Lewis Acids ( )."

Diagnosis: Ether cleavage / Polymerization. Explanation: You likely attempted to deprotect another group (like a methyl ether) elsewhere in the molecule using


. This reagent attacks the oxolane ring oxygen, leading to ring opening and polymerization.
Solution: 
  • Switch Reagents: Use milder deprotection methods (e.g.,

    
     for benzyl esters, or TFA for Boc groups) that do not affect cyclic ethers.
    
  • Temperature Control: If Lewis acids are mandatory, conduct the reaction at

    
     and quench immediately upon completion.
    
Issue 3: "My reductive amination isn't working in acetic acid."

Diagnosis: Protonation inhibiting nucleophilicity. Explanation: While reductive amination requires acid to activate the carbonyl, too much acid fully protonates the morpholine nitrogen, preventing it from attacking the aldehyde/ketone. Solution:

  • Buffer the System: Do not use straight acetic acid. Use a buffer system (Acetic Acid + Sodium Acetate) or a Lewis acid catalyst like

    
     (mild enough to not open the ring) to activate the carbonyl without "killing" the amine.
    

Validated Protocols

Protocol A: Controlled Salt Formation (Storage)

Use this to convert the oily free base into a stable solid for storage.

  • Dissolution: Dissolve 1.0 eq of 3-(Oxolan-3-yl)morpholine in diethyl ether or 1,4-dioxane (anhydrous).

  • Acid Addition: Dropwise add 1.1 eq of 4M HCl in Dioxane at

    
    .
    
  • Observation: A white precipitate (the hydrochloride salt) should form immediately.

  • Isolation: Filter the solid under nitrogen. Wash with cold ether.

  • Drying: Dry under vacuum at

    
     for 4 hours.
    
    • Note: This salt is hygroscopic.[2][3][4] Store in a desiccator.

Protocol B: Acidic Stress Test (HPLC)

Use this to verify if your specific acidic conditions are causing degradation.

  • Preparation: Prepare a 1 mg/mL solution of the compound in the desired solvent/acid mixture (e.g., 50% TFA in DCM).

  • Incubation: Hold at the intended reaction temperature (e.g., RT or

    
    ).
    
  • Sampling:

    • T=0: Inject immediately.

    • T=1h, 4h, 24h: Take aliquots.

  • Quenching (Critical): Before injecting onto HPLC, dilute the aliquot 1:10 in a buffer (e.g., Ammonium Bicarbonate, pH 9) to neutralize the acid. Injecting strong acid directly can distort peak shapes.

  • Analysis: Look for new peaks.

    • Retention Time Shift: If the peak moves significantly earlier and stays there even after neutralization, the ring may have opened (forming a more polar alcohol).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa; Chapter 17: Ethers).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section: Protection for the Hydroxyl Group, Cyclic Ethers).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 110-91-8, Morpholine. (General stability data for the morpholine core).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Saturated Nitrogen Heterocycles. Angewandte Chemie International Edition, 49(20), 3524-3529. (Discusses the stability and geometry of morpholine/oxolane building blocks).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(Oxolan-3-yl)morpholine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-(Oxolan-3-yl)morpholine (also known as 3-(tetrahydrofuran-3-yl)morpholine) represents a challenging class of saturated heterocycles often used as scaffold linkers in fragment-based drug discovery. Unlike its N-linked cousins, this molecule features a C3–C3 carbon bond connecting the morpholine and tetrahydrofuran (THF) rings.

This connectivity introduces two adjacent chiral centers, resulting in a mixture of diastereomers (


 and 

) unless stereoselectively synthesized. The resulting NMR spectrum is characterized by severe signal overlap in the aliphatic region (1.5 – 4.0 ppm), making routine analysis insufficient for purity assessment.

This guide compares Routine 1D Analysis against an Optimized Multi-Dimensional Protocol , demonstrating why the latter is required for definitive structural assignment.

Comparative Analysis: Routine vs. Optimized Protocols

The "performance" of an analytical method is defined here by Signal Dispersion , Stereochemical Resolution , and Integral Accuracy .

Performance Matrix
FeatureMethod A: Routine Screening Method B: Optimized Structural Validation
Primary Solvent Chloroform-d (

)
Dimethyl Sulfoxide-

(

)
Field Strength 300 - 400 MHz600 MHz +
N-H Signal Broad singlet or invisible (exchange)Sharp multiplet (slow exchange)
Stereoisomers Indistinguishable (overlapped blobs)Distinct sets of signals often resolvable
Aliphatic Region 3.5–4.0 ppm region is a single envelope

and

clearly separated
Verdict FAIL for purity/structure confirmationPASS for full characterization
Why Method B Wins: The Science of Solvation
  • Viscosity & Relaxation:

    
     has higher viscosity, slowing molecular tumbling. While this broadens lines slightly, it significantly slows the exchange of the morpholine N-H proton, allowing it to couple with adjacent protons (H3 and H5), providing a critical connectivity anchor.
    
  • Dielectric Constant: The polar nature of DMSO stabilizes the specific conformers of the morpholine chair, often resolving the axial vs. equatorial protons that collapse into single peaks in non-polar

    
    .
    

Detailed Spectral Analysis (Method B)

Predicted Chemical Shift Assignments ( )

Note: Values are theoretical estimates based on fragment additivity rules and analogous heterocyclic systems.

FragmentPositionProton Type

(ppm)
Multiplicity

Coupling (Hz)
Morpholine NHAmine2.0 - 2.5Broad s/d-
Morpholine H2

3.6 - 3.8m-
Morpholine H6

3.6 - 3.8m-
Morpholine H3Methine (Linker)2.6 - 2.8ddd

Morpholine H5

2.7 - 2.9m-
Oxolane H2'/H5'

3.5 - 3.9mComplex
Oxolane H3'Methine (Linker)2.1 - 2.3m-
Oxolane H4'

1.5 - 2.0m-
The "Overlap Zone" Challenge

The region between 3.5 ppm and 3.9 ppm contains approximately 6 protons :

  • Morpholine H2 (2H)

  • Morpholine H6 (2H)

  • Oxolane H2' (2H)

  • Oxolane H5' (2H)

Resolution Strategy: Use HSQC (Heteronuclear Single Quantum Coherence) . The Carbon-13 shifts for Morpholine C-O (~66 ppm) and Oxolane C-O (~68-70 ppm) are often distinct enough to separate the proton correlations in the 2D plane.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution Analysis

Objective: Minimize concentration effects and exchange broadening.

  • Mass: Weigh 5–10 mg of 3-(Oxolan-3-yl)morpholine.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure solvent is "dry" (stored over molecular sieves) to prevent water peak from obscuring the 3.3-3.5 ppm region.

  • Tube: Use a high-precision 5mm NMR tube (camber < 3µm) to prevent shimming artifacts.

  • Temperature: Equilibrate probe to 298 K (25°C).

Protocol 2: 2D COSY Acquisition (Gradient Enhanced)

Objective: Establish connectivity across the C3-C3 bond.

  • Pulse Sequence: cosygpqf (Bruker) or equivalent magnitude-mode COSY.

  • Parameters:

    • SW (Spectral Width): 10 ppm (covers -1 to 9 ppm).

    • TD (Time Domain): 2048 (F2) x 256 (F1).

    • NS (Scans): 8 (minimum).

    • D1 (Relaxation): 1.5 s.

  • Processing: Symmetrize the matrix to remove t1 noise.

Visualization: Structural Elucidation Logic

The following diagram illustrates the decision tree for assigning the overlapping aliphatic signals using the recommended multi-dimensional approach.

NMR_Logic Start Unknown Spectrum (3-(Oxolan-3-yl)morpholine) Step1 1D 1H NMR (DMSO-d6) Start->Step1 CheckNH Locate NH Signal (> 2.0 ppm?) Step1->CheckNH COSY Run 1H-1H COSY CheckNH->COSY Found NH_Coupling Trace NH Cross-peaks COSY->NH_Coupling Assign_H3_H5 Identify H3 (Methine) and H5 (CH2) NH_Coupling->Assign_H3_H5 Linkage Identify Linkage H3 (Morph) -> H3' (THF) Assign_H3_H5->Linkage COSY Correlation HSQC Run 1H-13C HSQC Linkage->HSQC Ambiguous Overlap Resolve_O Separate O-CH2 signals (Morph C2/C6 vs THF C2'/C5') HSQC->Resolve_O Final Full Structural Assignment & Diastereomer Ratio Resolve_O->Final

Caption: Workflow for disentangling the overlapping aliphatic multiplets in 3-(Oxolan-3-yl)morpholine using 2D correlations.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Standard text for COSY/HSQC protocols).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for fragment additivity rules for morpholine/THF).
  • Reich, H. J. (2023).[3] Hans Reich's NMR Data Collection. University of Wisconsin-Madison. [Link]

Sources

Bioisosteres of 3-(Oxolan-3-yl)morpholine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of bioisosteric strategies for the 3-(Oxolan-3-yl)morpholine scaffold. This analysis is designed for medicinal chemists and drug discovery scientists, focusing on optimizing metabolic stability, physicochemical properties (LogD/pKa), and intellectual property novelty.

Executive Summary & Scaffold Analysis

3-(Oxolan-3-yl)morpholine represents a "linked" pharmacophore combining a solubility-enhancing morpholine ring with a polar, non-aromatic oxolane (tetrahydrofuran) substituent. While this scaffold effectively modulates lipophilicity, it introduces specific liabilities in late-stage drug development:

  • Metabolic Liability: The morpholine ring is susceptible to oxidative metabolism (N-dealkylation and

    
    -oxidation by CYP450s).
    
  • Permeability vs. Solubility: The oxolane ring adds polarity but can increase the topological polar surface area (tPSA) beyond the optimal range for CNS penetration if not balanced.

  • Chemical Space: As a common motif, it often faces crowded intellectual property (IP) landscapes.

This guide evaluates three generations of bioisosteres, culminating in the high-value Spirocyclic and Bridged systems that offer superior physicochemical profiles.

Bioisosteric Strategies & Comparative Analysis

We categorize bioisosteres into three distinct strategies based on the structural modification applied to the parent scaffold.

Strategy A: Ring Contraction (The "Oxetane Effect")

Replacing the 5-membered oxolane with a 4-membered oxetane or the 6-membered morpholine with a 3,3-disubstituted oxetane .

  • Mechanism: Oxetanes are less lipophilic than their larger ether counterparts and block metabolic soft spots due to ring strain and steric bulk.

  • Key Advantage: Significant reduction in LogD (~0.4–1.0 units) and improved metabolic stability.

Strategy B: Spirocyclic Core Replacement (The "Spiro Switch")

Replacing the morpholine core with 2-oxa-6-azaspiro[3.3]heptane .

  • Mechanism: This scaffold mimics the vector alignment of morpholine but removes the metabolically labile

    
    -protons adjacent to the ether oxygen.
    
  • Key Advantage: Increases basicity (pKa shift +1.0 to +1.5) and lowers lipophilicity while retaining the H-bond acceptor/donor profile.

Strategy C: Bridged Systems

Replacing morpholine with 3-oxa-8-azabicyclo[3.2.1]octane .

  • Mechanism: Constrains the conformation, potentially locking the molecule in a bioactive pose (reducing entropic penalty upon binding).

  • Key Advantage: Enhances selectivity by restricting "wobble" in the binding pocket.

Comparative Data Profile

The following table synthesizes physicochemical data comparing the parent scaffold with its primary bioisosteres. Data is extrapolated from matched molecular pair (MMP) analyses in literature (e.g., Linezolid and Gefitinib analogs).

PropertyParent: 3-(Oxolan-3-yl)morpholineIsostere A: Oxetane AnalogIsostere B: Spiro[3.3]heptaneIsostere C: Bridged Bicyclo
Structure Code M-Ox Ox-Ox Sp-Ox Br-Ox

LogD

Reference (0.0)-0.5 to -0.8-1.0 to -1.2+0.2 to +0.5
pKa (Base) ~6.8~6.2~8.2~8.5
Cl

(microsomal)
High (Liability)Low (Stable)Very Low (Stable)Moderate
Solubility HighVery HighHighModerate
Vector Fidelity Flexible ChairRigid SquareLinear/RigidRigid Boat

Analyst Note: The Spiro[3.3]heptane (Isostere B) is often the superior choice for reducing clearance, whereas the Oxetane (Isostere A) is best for lowering lipophilicity without altering basicity significantly.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision tree for selecting the appropriate bioisostere based on the specific liability of the parent lead compound.

Bioisostere_Decision_Tree Parent Parent: 3-(Oxolan-3-yl)morpholine Problem_Metab Problem: High Metabolic Clearance Parent->Problem_Metab Problem_LogD Problem: High LogD / Low Sol Parent->Problem_LogD Problem_Select Problem: Poor Selectivity Parent->Problem_Select Sol_Spiro Solution: Spiro[3.3]heptane (Removes metabolic soft spot) Problem_Metab->Sol_Spiro Block Oxidation Sol_Oxetane Solution: Oxetane Analog (Reduces lipophilicity) Problem_LogD->Sol_Oxetane Lower Lipophilicity Sol_Bridged Solution: Bridged Bicyclo (Locks conformation) Problem_Select->Sol_Bridged Rigidify

Figure 1: Decision matrix for optimizing the 3-(Oxolan-3-yl)morpholine scaffold.

Experimental Protocols

Protocol 1: Synthesis of the Spirocyclic Bioisostere Core

Target: 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Representative intermediate). Rationale: This protocol, adapted from the TBI-223 route, demonstrates the construction of the 2-oxa-6-azaspiro[3.3]heptane core, the most chemically challenging bioisostere to access.

Reagents:

  • Tribromoneopentyl alcohol (TBNPA)[1][2]

  • Sodium Hydroxide (NaOH)

  • 2-Fluoro-4-nitroaniline (or desired amine payload)[1][2][3]

  • Toluene, Water.

Step-by-Step Methodology:

  • Formation of 3,3-bis(bromomethyl)oxetane (BBMO):

    • Dissolve Tribromoneopentyl alcohol (1.0 eq) in toluene.

    • Add 50% aq.[3] NaOH (2.5 eq) dropwise at 0°C.

    • Heat to reflux (85°C) for 4 hours. The internal cyclization displaces one bromide to form the oxetane ring.

    • Validation: Check by GC-MS for disappearance of starting material.

    • Workup: Separate organic layer, wash with water, and distill to obtain BBMO (Yield ~70-75%).

  • Spiro-Cyclization (The "Double-Displacement"):

    • Suspend 2-Fluoro-4-nitroaniline (1.0 eq) and BBMO (1.1 eq) in water/toluene biphasic mixture.

    • Add NaOH pellets (4.0 eq) slowly to maintain temperature <60°C.

    • Heat to reflux (95-100°C) for 12-16 hours.

    • Mechanism:[4][5][6][7] The amine performs a double nucleophilic attack on the bis-bromomethyl groups, forming the azetidine ring spiro-fused to the oxetane.

    • Workup: Cool to RT. The product often precipitates as a solid. Filter, wash with water/heptane.

    • Purification: Recrystallize from Ethanol/Water.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare Intrinsic Clearance (Cl


) of Parent vs. Bioisostere.
  • Preparation: Prepare 10 mM stock solutions of Parent and Bioisostere in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

Synthesis Workflow Visualization

The following diagram details the scalable synthesis of the spirocyclic bioisostere, highlighting the critical ring-closure steps.

Synthesis_Workflow Start Tribromoneopentyl Alcohol Step1 NaOH / Reflux (Intramolecular Cyclization) Start->Step1 Inter Intermediate: 3,3-bis(bromomethyl)oxetane Step1->Inter Step2 Amine (R-NH2) / NaOH (Double Displacement) Inter->Step2 Final Target Bioisostere: 2-oxa-6-azaspiro[3.3]heptane Step2->Final

Figure 2: Synthetic route for the 2-oxa-6-azaspiro[3.3]heptane bioisostere.

References

  • Wuitschik, G., et al. (2010).[6] Spirocyclic oxetanes: Synthesis and properties of a new class of bioisosteres. Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[8] Angewandte Chemie International Edition.[6]

  • Mullard, A. (2012). Casting a wider net for bioisosteres. Nature Reviews Drug Discovery.

  • Scott, J. S., et al. (2013). Discovery of AZD1979: A potent and selective inhibitor of melanin-concentrating hormone receptor 1. Journal of Medicinal Chemistry.[6]

  • Zhu, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development.[6]

Sources

A Comparative Guide to Establishing Quality Control Reference Standards for 3-(Oxolan-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Imperative for Quality in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality, however, is not born in a vacuum; it is cultivated from the very first steps of the synthetic process. Pharmaceutical intermediates, the chemical building blocks that form the bridge between raw materials and the final API, are critical control points.[1][2] The purity, stability, and impurity profile of an intermediate like 3-(Oxolan-3-yl)morpholine directly dictate the quality and safety of the resulting drug product.[2]

3-(Oxolan-3-yl)morpholine is a heterocyclic compound featuring both a morpholine and a tetrahydrofuran (oxolane) moiety. Such structures are of significant interest in medicinal chemistry for their potential to serve as scaffolds in the synthesis of novel therapeutic agents.[3][4] Given its role as a precursor, establishing a robust quality control (QC) framework, underpinned by well-characterized reference standards, is not merely a regulatory hurdle but a scientific necessity.[5]

This guide provides a comprehensive framework for defining and verifying the quality of 3-(Oxolan-3-yl)morpholine. It offers a comparative analysis of analytical methodologies, explains the causality behind experimental choices, and provides actionable protocols for researchers, scientists, and drug development professionals.

Defining the Reference Standard: The Cornerstone of Quality

A chemical reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and strength of a substance. It serves as the benchmark against which all production batches are measured. The establishment of a quality profile for a 3-(Oxolan-3-yl)morpholine reference standard begins with defining its Critical Quality Attributes (CQAs).

Table 1: Critical Quality Attributes (CQAs) for 3-(Oxolan-3-yl)morpholine Reference Standard

CQAAcceptance CriteriaRationale & Justification
Appearance Clear, colorless to light yellow liquidProvides a simple, immediate check for gross contamination or degradation.[6][7]
Identity Conforms to the structure of 3-(Oxolan-3-yl)morpholineEnsures the correct molecule is present. Confirmed by orthogonal techniques (FTIR, NMR, MS).
Assay (Purity) ≥ 99.5%Guarantees the concentration of the desired compound, ensuring consistent potency in subsequent reactions.
Related Substances Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%Controls impurities from the synthetic process or degradation, which can affect the safety and efficacy of the final API.[8]
Water Content ≤ 0.5% (Karl Fischer)Water can act as a competing reagent or degrade the material, affecting reaction yields and stability.
Residual Solvents Meets ICH Q3C limitsSolvents used in synthesis are often toxic and must be controlled to ensure patient safety.
Heavy Metals ≤ 10 ppmControls for metallic catalyst residues or contaminants from equipment, which can be toxic.

Orthogonal Strategy for Identity Confirmation

No single analytical technique is sufficient to unequivocally confirm the structure of a molecule. A robust identification strategy employs multiple, uncorrelated (orthogonal) methods.

cluster_ID Identity Confirmation Workflow cluster_legend Legend Sample 3-(Oxolan-3-yl)morpholine Test Sample FTIR FTIR Spectroscopy Sample->FTIR Functional Groups MS Mass Spectrometry (MS) Sample->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Skeleton Result Identity Confirmed l1 Input l2 Analytical Technique l3 Outcome k1 k2 k3

Caption: Orthogonal workflow for identity confirmation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is ideal for a rapid confirmation of key functional groups. For 3-(Oxolan-3-yl)morpholine, one would expect to see characteristic C-O-C stretching vibrations for the ether linkages in both rings and C-N stretching for the morpholine amine. Its value lies in speed and functional group fingerprinting.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a fundamental physical property. Techniques like Electrospray Ionization (ESI-MS) can provide a precise mass measurement of the molecular ion ([M+H]⁺), confirming the elemental formula (C₈H₁₅NO₂).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for unambiguous structure elucidation.

    • ¹H NMR: Reveals the number of different types of protons, their connectivity, and their chemical environment.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • Advanced 2D NMR techniques (e.g., COSY, HSQC) can be used to definitively map out the entire molecular structure, confirming the connectivity between the morpholine and oxolane rings.

Comparative Analysis of Assay (Purity) Methodologies

The assay determines the amount of the desired compound present and is a critical measure of purity. The choice of method depends on the compound's properties and the required precision.

Table 2: Comparison of Assay Techniques

TechniquePrincipleProsConsBest For
HPLC-UV Chromatographic separation followed by UV absorbance detection.Highly robust, precise, and widely available. Good for routine QC.[9][10]Requires a well-characterized reference standard. Compound must have a UV chromophore.Routine batch release testing and stability studies.
GC-FID Chromatographic separation of volatile compounds followed by flame ionization detection.Excellent for volatile and thermally stable compounds. High sensitivity.Not suitable for non-volatile or thermally labile compounds. May require derivatization.[11]Analysis of residual starting materials or low molecular weight intermediates if they are volatile.
qNMR Quantitative Nuclear Magnetic Resonance. Integration of signals relative to a certified internal standard."Primary" method; does not require a specific reference standard of the analyte. Highly accurate.Lower throughput, requires specialized equipment and expertise. Higher cost per sample.Characterization of a primary reference standard.

Recommendation: For routine quality control of 3-(Oxolan-3-yl)morpholine, HPLC-UV is the most practical and widely accepted method. While the compound lacks a strong chromophore, sensitive UV detectors can often provide sufficient response at low wavelengths (e.g., 200-210 nm). qNMR is the superior choice for the initial, definitive characterization of the primary reference standard itself.

Experimental Protocol: HPLC-UV Assay Method

This protocol is a validated starting point and should be optimized for the specific system.

  • Instrumentation: Standard HPLC system with a UV/Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 10 mM Phosphate Buffer (pH 7.0) (e.g., 30:70 v/v). Causality: The buffer is used to ensure consistent ionization state and peak shape for the basic morpholine nitrogen.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintained temperature ensures reproducible retention times.

    • Detection Wavelength: 205 nm. Causality: Chosen to maximize sensitivity for a compound with no strong chromophore.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the 3-(Oxolan-3-yl)morpholine reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 1.0%. The tailing factor should be ≤ 2.0. Trustworthiness: This step validates that the chromatographic system is performing adequately before analyzing samples.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the assay percentage using the following formula:

    Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Strategy for Impurity Profiling

Controlling impurities is arguably the most critical aspect of intermediate QC.[1] The strategy involves both detecting and identifying potential process-related impurities (from starting materials or side reactions) and degradation products.

cluster_Impurity Impurity Profiling Strategy Sample Test Sample HPLC High-Resolution HPLC Method Sample->HPLC Quant Quantify Impurities (Area %) HPLC->Quant Detection Spec Compare to Specification (e.g., <0.10%) Quant->Spec Pass Pass QC Spec->Pass Yes Investigate Investigate & Identify Spec->Investigate No / Unknown Peak LCMS LC-MS/MS for Structural ID Investigate->LCMS

Caption: Workflow for impurity detection and identification.

  • Methodology Comparison:

    • HPLC-UV/DAD: This is the workhorse for impurity quantification. A high-resolution gradient method (as opposed to the isocratic assay method) is developed to separate the main peak from all potential impurities. The Diode Array Detector (DAD) is crucial as it can help determine if co-eluting peaks are present (peak purity analysis).

    • LC-MS/MS: When an unknown impurity is detected above the identification threshold (typically >0.10%), LC-MS/MS is the definitive tool for structural elucidation.[12][13] It provides the molecular weight and fragmentation data needed to propose a structure, which is vital for assessing potential toxicity. For instance, morpholine itself can be a starting material or degradation product and can be sensitively detected.[8][13]

Control of Residual Solvents

Solvents used in the synthesis of 3-(Oxolan-3-yl)morpholine (e.g., ethanol, toluene, DMF) must be controlled according to the International Council for Harmonisation (ICH) Q3C guidelines.

  • Standard Methodology: The universally accepted method is Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .

    • Causality: The sample is heated in a sealed vial (headspace), causing volatile solvents to partition into the gas phase. This gas is then injected into the GC-MS. This technique avoids injecting non-volatile matrix components that could contaminate the system and provides excellent sensitivity for common organic solvents.

Experimental Protocol: HS-GC-MS for Residual Solvents
  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 3-(Oxolan-3-yl)morpholine sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Incubation Time: 15 minutes

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium.

    • Oven Program: A suitable temperature gradient to separate solvents of interest (e.g., start at 40 °C, ramp to 220 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-300.

  • Analysis: Analyze the sample against a standard containing known amounts of the expected solvents to quantify their levels. Trustworthiness: This quantitative analysis ensures compliance with strict safety-based limits defined by regulatory bodies like the ICH.

Conclusion

The quality control of a pharmaceutical intermediate like 3-(Oxolan-3-yl)morpholine is a multi-faceted process that relies on a foundation of a well-characterized reference standard and the application of orthogonal, validated analytical methods. While HPLC-UV serves as the primary tool for routine assay and impurity testing, it must be complemented by definitive techniques like NMR and MS for identity confirmation and impurity identification. A comprehensive approach, as outlined in this guide, ensures that each batch of the intermediate meets the stringent quality requirements necessary for the production of safe and effective pharmaceuticals. The ultimate goal of this rigorous analysis is to build quality into the product at every stage, because the safety of the patient begins with the integrity of the first molecule.[1]

References

  • Title: Five Key Elements of Pharmaceutical Intermediate Quality Control Source: Vertex AI Search URL
  • Title: Pharma Intermediates: The Importance of Quality and Essential Factors Source: Vertex AI Search URL
  • Title: Pharma Intermediates 7 Must-Know Tips for Quality Control Source: Vertex AI Search URL
  • Title: Quality Control and Assurance in Pharmaceutical Manufacturing Source: Vertex AI Search URL
  • Title: Morpholine | CAS 110-91-8 Source: LGC Standards URL
  • Title: Quality control Source: The Association of the British Pharmaceutical Industry URL
  • Title: Morpholine analytical standard 110-91-8 Source: Sigma-Aldrich URL
  • Title: Morpholine Impurities | 110-91-8 Certified Reference Substance Source: Alfa Omega Pharma URL
  • Title: High-Purity Morpholine Reference Materials for Accurate Analysis Source: HPC Standards URL
  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL
  • Title: Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry Source: PubMed URL
  • Title: AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography Source: Thermo Fisher Scientific URL
  • Title: Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS)
  • Title: Application Notes and Protocols for the Analytical Characterization of 3-Morpholinopropiophenone Hydrochloride Source: Benchchem URL
  • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: ResearchGate URL
  • Title: BIS Certification Morpholine – Step-by-Step Process Source: Diligence Certifications URL
  • Source: International Journal for Pharmaceutical Research Scholars (IJPRS)
  • Title: MORPHOLINE Source: Occupational Safety and Health Administration URL
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL

Sources

Technical Comparison: IR Spectroscopic Profiling of 3-(Oxolan-3-yl)morpholine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of morpholine-based scaffolds, particularly for kinase inhibitors and metabolic modulators, distinguishing between regioisomers is a critical quality attribute. 3-(Oxolan-3-yl)morpholine (a C-substituted morpholine) presents a unique analytical challenge because it is isobaric with the more common 4-(Oxolan-3-yl)morpholine (an N-substituted variant).

While Mass Spectrometry (MS) often fails to differentiate these isomers without complex fragmentation patterns, Infrared (IR) Spectroscopy offers a definitive, rapid, and non-destructive method for identification. This guide details the specific spectral fingerprints required to validate the 3-position substitution and rule out N-alkylation byproducts.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational chromophores. The critical distinction lies in the nitrogen environment .

  • Target Molecule [3-(Oxolan-3-yl)morpholine]: Contains a secondary amine (N-H). The morpholine ring is substituted at the Carbon-3 position.[1][2][3]

  • Primary Impurity [4-(Oxolan-3-yl)morpholine]: Contains a tertiary amine (N-R). The morpholine ring is substituted at the Nitrogen-4 position.[2][3][4]

Structural Visualization Pathway

The following diagram illustrates the structural divergence and the resulting spectroscopic "decision nodes."

G Start Unknown Sample (C8H15NO2) CheckNH Check 3500-3300 cm⁻¹ (N-H Stretch Region) Start->CheckNH Acquire FTIR BandPresent Band Observed (Medium, Broad/Sharp) CheckNH->BandPresent Signal Detected BandAbsent Band Absent (Clean Baseline) CheckNH->BandAbsent No Signal Target Target ID: 3-(Oxolan-3-yl)morpholine (Secondary Amine) BandPresent->Target Impurity Impurity ID: 4-(Oxolan-3-yl)morpholine (Tertiary Amine) BandAbsent->Impurity

Figure 1: Spectroscopic Decision Tree for distinguishing C-substituted vs. N-substituted morpholine isomers.

Comparative Spectral Analysis

The following table contrasts the target molecule with its most likely structural "mimics": the N-substituted isomer and the unreacted starting material (Morpholine).

Table 1: Key Diagnostic Bands (cm⁻¹)
Vibrational ModeTarget: 3-(Oxolan-3-yl)morpholineAlternative: 4-(Oxolan-3-yl)morpholinePrecursor: MorpholineDiagnostic Value
ν(N-H) Stretching 3300–3350 (m) ABSENT 3340 (s)Primary ID. Presence confirms 2° amine; absence indicates N-alkylation.
ν(C-H) sp³ 2850–2960 (s)2800–2960 (s)2850–2960 (s)Low. Common to all aliphatic scaffolds.
Bohlmann Bands Weak/Absent~2700–2800 (w) WeakSecondary ID. Visible in 4-substituted isomers due to anti-periplanar C-H/Lone Pair interaction [1].
ν(C-O-C) Ether 1060–1150 (s, broad)1060–1150 (s, broad)1060–1120 (s)Confirmation of oxolane/morpholine rings. Overlap makes specific assignment difficult.
δ(N-H) Bending ~1650 (w) ABSENT ~1650 (m)Confirmatory. Often weak in secondary amines.

(s) = strong, (m) = medium, (w) = weak

Detailed Mechanism of Action
  • The N-H "Smoking Gun": The 3-substituted target retains the proton on the morpholine nitrogen. This results in a characteristic absorption band between 3300 and 3350 cm⁻¹ . In the 4-substituted alternative, this proton is replaced by the oxolane ring, completely erasing this band.

  • Ether Overlap: Both the morpholine ring and the oxolane substituent contain C-O-C ether linkages. These vibrations couple strongly, creating a broad, intense "envelope" in the 1050–1150 cm⁻¹ region [2]. While this confirms the presence of the rings, it cannot distinguish the isomers.

  • Bohlmann Bands: In tertiary amines (like the 4-isomer), C-H bonds anti-periplanar to the nitrogen lone pair undergo a redshift, appearing as "Bohlmann bands" near 2700–2800 cm⁻¹ . These are typically absent or significantly weaker in the secondary amine target [3].

Experimental Protocol: Validated ID Workflow

To ensure reproducibility and minimize artifacts (such as water interference in the N-H region), follow this Attenuated Total Reflectance (ATR) protocol.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for neat liquids/oils).

Step-by-Step Methodology
  • Background Acquisition: Clean the crystal with isopropanol. Collect a background spectrum of ambient air to subtract CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Application:

    • If Liquid/Oil: Apply 1 drop (approx. 10 µL) directly to the center of the crystal.

    • If Solid: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil to ensure intimate contact.

  • Data Collection: Acquire the sample spectrum.[5]

  • Data Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for depth of penetration differences at varying wavelengths.

  • Validation Check:

    • Pass: Distinct peak at >3300 cm⁻¹ AND strong ether bands at ~1100 cm⁻¹.

    • Fail (Impurity): No peak at 3300 cm⁻¹ (indicates N-alkylation).

    • Fail (Wet Sample): Broad, rounded O-H stretch at 3400 cm⁻¹ masking the N-H band (dry sample and re-test).

Protocol Step1 1. Clean ATR Crystal (Isopropanol) Step2 2. Background Scan (Air) Step1->Step2 Step3 3. Apply Sample (Neat Oil/Solid) Step2->Step3 Step4 4. Acquire Spectrum (4 cm⁻¹, 16 scans) Step3->Step4 Step5 5. Analyze 3300 cm⁻¹ Region Step4->Step5

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR identification.

Alternative Techniques Comparison

Why use IR over other methods for this specific problem?

MethodCapability for Isomer IDProsCons
FTIR High Instant; distinguishes 2° vs 3° amine clearly; low cost.Cannot determine stereochemistry (R/S) easily.
¹H NMR Very High Definitive structural elucidation; can see coupling of H-3 vs H-4.Expensive; requires deuterated solvents; slower turnaround.
LC-MS Low High sensitivity for trace detection.Isomers have identical mass (MW 171.2); requires difficult chromatographic separation.

References

  • Konno, T., et al. (2017). "Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches." Physical Chemistry Chemical Physics. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Morpholine IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Krueger, P. J., & Jan, J. (1970). "Conformational studies of some piperazines and morpholines." Canadian Journal of Chemistry. (Discusses Bohlmann bands in heterocyclic amines).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.